Calcein Blue AM
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFJGCPBBHLSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Calcein Blue AM: An In-depth Technical Guide to Real-Time Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Calcein Blue AM for cell viability and cytotoxicity assays. This compound has emerged as a reliable fluorescent probe for the real-time assessment of cell health, offering distinct advantages in various research and drug discovery contexts.
Core Principles of this compound-Based Viability Assays
This compound (Acetoxymethyl) is a non-fluorescent, cell-permeant compound that serves as a viability indicator for eukaryotic cells.[1][2] Its mechanism of action is predicated on two key cellular characteristics of viable cells: intact cell membranes and active intracellular esterase activity.[2][3]
The lipophilic nature of this compound allows for its passive diffusion across the plasma membrane of both live and dead cells.[4] Once inside a viable cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into the highly fluorescent, hydrophilic Calcein Blue. This enzymatic conversion results in a charged molecule that is retained within the cytoplasm of cells with intact membranes, leading to a strong blue fluorescence. Conversely, cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis, cannot retain the cleaved Calcein Blue, resulting in minimal fluorescence. Furthermore, dead cells lack the active esterases necessary for the efficient conversion of this compound to its fluorescent form. This differential staining allows for the clear discrimination between live and dead cell populations.
The fluorescence intensity of Calcein Blue is largely independent of pH in the physiological range of 6.5 to 12, making it a robust indicator across various experimental conditions.
Quantitative Data and Spectral Properties
A thorough understanding of the quantitative aspects of this compound is crucial for experimental design and data interpretation.
Spectral Characteristics
The spectral properties of this compound before and after enzymatic cleavage are fundamental for selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and microplate readers.
| Parameter | This compound (Pre-hydrolysis) | Calcein Blue (Post-hydrolysis) |
| Excitation Maximum (λex) | ~322 nm | ~360 nm |
| Emission Maximum (λem) | ~435 nm | ~449 nm |
| Quantum Yield (in PBS) | Weakly fluorescent | 0.59 |
| Molar Extinction Coefficient (ε) | Not reported | 16,100 cm⁻¹M⁻¹ at 361 nm |
| Appearance | Colorless solution | Blue fluorescent solution |
Recommended Staining Concentrations
The optimal concentration of this compound can vary depending on the cell type. It is recommended to perform a titration to determine the ideal concentration for each specific cell line and experimental setup.
| Cell Type | Recommended Concentration Range | Reference |
| Suspension Cells (e.g., Jurkat) | 1 - 10 µM | |
| Adherent Cells (e.g., HeLa, A549) | 2 - 15 µM | |
| Coral Cells | 2 µM |
Experimental Protocols
Detailed methodologies for staining both suspension and adherent cells are provided below. These protocols serve as a starting point and may require optimization for specific experimental needs.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO. For example, for a molecular weight of 465.4 g/mol , dissolve 1 mg in approximately 2.15 mL of DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS).
Staining Protocol for Suspension Cells (e.g., Jurkat)
-
Harvest cells and wash once with serum-free medium or PBS.
-
Resuspend the cell pellet in serum-free medium or buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells once with serum-free medium or buffer to remove excess dye.
-
Resuspend the cells in the desired buffer for analysis.
-
Analyze by flow cytometry or fluorescence microscopy using appropriate filters (Excitation: ~360 nm, Emission: ~449 nm).
Staining Protocol for Adherent Cells (e.g., HeLa, A549)
-
Culture adherent cells in a suitable vessel (e.g., 96-well plate, chamber slide).
-
Aspirate the culture medium and wash the cells once with serum-free medium or PBS.
-
Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells twice with serum-free medium or buffer.
-
Add fresh buffer to the cells for imaging.
-
Analyze by fluorescence microscopy or a microplate reader with appropriate filter sets.
Troubleshooting
Common issues encountered during this compound assays and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Insufficient dye concentration- Short incubation time- Low esterase activity in cells- Photobleaching | - Titrate and increase the this compound concentration.- Increase the incubation time.- Ensure cells are healthy and metabolically active.- Minimize exposure of stained cells to light. |
| High Background Fluorescence | - Incomplete removal of excess dye- Presence of serum or phenol red in the wash buffer- Spontaneous hydrolysis of this compound | - Increase the number and volume of washes. - Use serum-free and phenol red-free buffers for washing and final analysis.- Prepare the working solution immediately before use. |
| Inconsistent Staining | - Uneven dye distribution- Cell clumping (suspension cells)- Variation in cell density | - Gently mix the staining solution upon addition.- Ensure a single-cell suspension before staining.- Plate cells at a consistent density. |
| Staining of Dead Cells | - Incomplete cell death- Leakage from adjacent live cells (in dense cultures) | - Confirm cell death with a counterstain (e.g., Propidium Iodide).- Analyze at a lower cell density. |
Applications in Research and Drug Development
The this compound assay is a versatile tool with numerous applications, including:
-
High-Throughput Screening (HTS): Rapidly assess the cytotoxic effects of large compound libraries.
-
Cytotoxicity Assays: Quantify the dose-dependent effects of drugs and other therapeutic agents on cell viability.
-
Real-Time Cell Health Monitoring: Observe changes in cell viability over time in response to various stimuli.
-
Multiplexing with Other Fluorescent Probes: Due to its blue emission, this compound can be used in combination with green (e.g., GFP) and red fluorescent probes for multi-parameter analysis.
Conclusion
This compound provides a robust, sensitive, and reliable method for the assessment of cell viability in a wide range of applications. Its straightforward protocol and compatibility with standard fluorescence instrumentation make it an invaluable tool for researchers in both academic and industrial settings. Careful optimization of staining conditions and adherence to best practices in fluorescence-based assays will ensure the generation of high-quality, reproducible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Calcein AM Viability Dyes and Assay Kits | AAT Bioquest [aatbio.com]
- 3. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
The Mechanism of Calcein Blue AM Entry into Live Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein Blue AM is a widely utilized fluorogenic dye for the assessment of cell viability and membrane integrity. Its ability to selectively stain living cells makes it an invaluable tool in a multitude of applications, including cytotoxicity assays, cell adhesion and migration studies, and in multiplexing experiments with other fluorescent probes. This technical guide provides an in-depth exploration of the core mechanism by which this compound enters live cells, its subsequent activation, and practical considerations for its use in research settings.
Core Mechanism: Passive Diffusion and Intracellular Activation
The entry of this compound into live cells is a two-step process predicated on its chemical structure and the physiological state of the cell.
-
Passive Diffusion Across the Cell Membrane: this compound is a non-fluorescent, cell-permeant derivative of the highly fluorescent Calcein Blue.[1] The key to its membrane permeability lies in the acetoxymethyl (AM) ester groups attached to the carboxylate groups of the calcein molecule.[2][3] These lipophilic AM esters effectively neutralize the negative charges of the carboxyl groups, rendering the entire molecule more hydrophobic and allowing it to freely diffuse across the intact plasma membrane of live cells.[2]
-
Intracellular Cleavage by Esterases: Once inside the cell, ubiquitous intracellular esterases, which are active only in viable cells with intact metabolic function, cleave the AM ester groups. This enzymatic hydrolysis removes the lipophilic moieties, regenerating the polar, negatively charged Calcein Blue molecule.
-
Intracellular Retention: The resulting Calcein Blue is a hydrophilic molecule that is unable to passively traverse the cell membrane. This leads to its accumulation and retention within the cytoplasm of healthy, live cells, where it emits a bright blue fluorescence upon excitation. Dead or dying cells with compromised membrane integrity or inactive esterases cannot effectively cleave the AM esters or retain the resulting Calcein Blue, and therefore do not fluoresce.
Caption: Cellular uptake and activation of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃NO₁₁ | |
| Molecular Weight | 465.4 g/mol | |
| Excitation (max) | ~360 nm | |
| Emission (max) | ~449 nm | |
| Purity | >95% | |
| Solubility | Soluble in DMSO |
| Parameter | Recommended Range | Reference(s) |
| Stock Solution Concentration | 1–5 mM in anhydrous DMSO | |
| Working Concentration | 1–10 µM in buffer or serum-free medium | |
| Incubation Time | 15–60 minutes | |
| Incubation Temperature | 37°C |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium or buffer (e.g., Hanks and Hepes buffer)
-
(Optional) Pluronic® F-127
-
(Optional) Probenecid or sulfinpyrazone
Stock Solution Preparation (1 mM):
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. For example, add 100 µL of DMSO to 46.54 µg of this compound.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Working Solution Preparation (5 µM):
-
Immediately before use, dilute the 1 mM this compound stock solution into a serum-free medium or buffer to the desired final working concentration (typically 1-10 µM). For a 5 µM working solution, dilute the 1 mM stock solution 1:200.
-
For cells with high efflux activity, anion-transport inhibitors like probenecid (1–2.5 mM) or sulfinpyrazone (0.1–0.25 mM) can be added to the working solution to improve dye retention.
-
To enhance the aqueous solubility of this compound, the nonionic detergent Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%.
General Staining Protocol for Adherent Cells
Procedure:
-
Culture adherent cells on coverslips or in multi-well plates to the desired confluency.
-
Aspirate the cell culture medium.
-
Wash the cells once with a serum-free buffer (e.g., PBS or HHBS) to remove any residual serum, as esterases in the serum can cleave the AM esters extracellularly, increasing background fluorescence.
-
Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Aspirate the dye-loading solution.
-
Wash the cells once or twice with fresh buffer to remove any extracellular dye.
-
The cells are now ready for imaging using a fluorescence microscope equipped with a DAPI filter set or a fluorescence plate reader (Ex/Em = 360/450 nm).
Caption: A typical workflow for staining live cells with this compound.
Factors Influencing this compound Staining
Several factors can affect the efficiency of cell loading and the resulting fluorescence intensity:
-
Cell Type: Different cell lines can exhibit varying levels of intracellular esterase activity and membrane permeability, which may necessitate optimization of the dye concentration and incubation time.
-
Temperature: Incubation at 37°C is generally recommended to ensure optimal esterase activity.
-
Serum: The presence of serum in the loading buffer can lead to extracellular hydrolysis of this compound and increased background fluorescence.
-
Dye Efflux: Some cell types, particularly those expressing multidrug resistance transporters, may actively pump the cleaved Calcein Blue out of the cell. This can be mitigated by the use of efflux pump inhibitors like probenecid.
-
Cytotoxicity: While generally considered non-toxic at working concentrations, prolonged incubation or high concentrations of Calcein AM can potentially impact cell viability.
Conclusion
This compound provides a robust and straightforward method for identifying live cells based on membrane integrity and metabolic activity. Its mechanism of passive entry and subsequent enzymatic activation ensures that only viable cells are fluorescently labeled. By understanding the core principles of its function and adhering to optimized protocols, researchers can effectively utilize this versatile dye for a wide range of applications in cell biology and drug discovery.
References
A Deep Dive into Calcein Blue AM: A Technical Guide for Live Cell Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, applications, and methodologies of Calcein Blue AM, a vital fluorescent probe for assessing cell viability and function in live-cell imaging. We will delve into its mechanism of action, spectral properties, and provide detailed protocols for its use in various research and drug development contexts.
Core Principles: The Mechanism of this compound
This compound is a cell-permeant, non-fluorescent compound that becomes fluorescent upon entering viable cells.[1] Its utility as a live-cell stain is predicated on two key cellular functions: membrane integrity and intracellular esterase activity.[2]
The acetoxymethyl (AM) ester modification renders the calcein molecule lipophilic, allowing it to passively cross the intact membrane of live cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups. This enzymatic conversion transforms the molecule into the fluorescent, hydrophilic Calcein Blue, which is then trapped within the cell due to its negative charge.[3][4] Consequently, only cells with both an intact membrane to retain the dye and active esterase metabolism will fluoresce, providing a direct measure of cell viability. Dead cells, lacking one or both of these characteristics, will not fluoresce.
This mechanism makes this compound a reliable tool for distinguishing live from dead cells and is particularly useful in cytotoxicity assays and drug discovery for assessing the effects of pharmaceutical compounds on cell health.
Caption: Mechanism of this compound conversion to fluorescent Calcein Blue in live cells.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the tables below.
Spectral Properties
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | ~360 | |
| Emission Maximum | ~449 | |
| Alternative Excitation | 350 nm or 405 nm laser | |
| Recommended Filter Set | DAPI filter set |
Recommended Experimental Parameters
| Parameter | Recommended Range | Source(s) |
| Stock Solution Concentration | 2 to 5 mM in anhydrous DMSO | |
| Working Solution Concentration | 1 to 10 µM | |
| Recommended Final Concentration | 4 to 5 µM for most cell lines | |
| Incubation Time | 15 to 60 minutes | |
| Incubation Temperature | 37 °C |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining adherent cells for visualization with a fluorescence microscope.
Caption: Experimental workflow for staining live adherent cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Serum-free buffer (e.g., Hanks and Hepes buffer)
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store unused aliquots at -20°C, avoiding repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1 to 10 µM in a buffer of your choice. For many cell lines, a final concentration of 4 to 5 µM is recommended.
-
Cell Preparation: Aspirate the cell culture medium from the cells.
-
Washing: Gently wash the cells once with serum-free buffer to remove any residual medium, as serum may contain esterases that can increase background fluorescence.
-
Staining: Add the this compound working solution to the cells and incubate for 30 to 60 minutes at 37°C.
-
Final Wash: Remove the dye-containing solution and wash the cells with fresh buffer to remove any extracellular this compound.
-
Imaging: Immediately visualize the cells using a fluorescence microscope equipped with a DAPI filter set. Live cells will exhibit bright blue fluorescence.
Protocol 2: Cell Viability Assessment using a Microplate Reader
This protocol is suitable for high-throughput screening of cell viability in a 96-well plate format.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer (e.g., Hanks and Hepes)
-
Cells cultured in a black-walled, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock and Working Solutions: Follow steps 1 and 2 from Protocol 1.
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a desired density and allow them to adhere or stabilize.
-
Treatment (for cytotoxicity assays): If assessing the effect of a compound, treat the cells for the desired duration.
-
Washing: Carefully remove the culture medium. For suspension cells, centrifuge the plate before aspirating the supernatant. Wash the cells with serum-free buffer.
-
Staining: Add the this compound working solution to each well and incubate for 30 to 60 minutes at 37°C.
-
Final Wash: Remove the working solution and wash the cells with buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm. The fluorescence intensity is directly proportional to the number of viable cells.
Protocol 3: Flow Cytometry Analysis of Live Cells
This protocol allows for the quantification of live cells within a population using a flow cytometer.
Caption: Logical flow for discriminating live and dead cells using this compound in flow cytometry.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer (e.g., PBS)
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with a 350 nm or 405 nm laser
Procedure:
-
Prepare Stock and Working Solutions: Follow steps 1 and 2 from Protocol 1.
-
Cell Preparation: Prepare a single-cell suspension at an appropriate concentration in your chosen buffer.
-
Staining: Add the this compound working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells by centrifugation and resuspend them in fresh buffer.
-
Analysis: Analyze the stained cells on a flow cytometer using a 350 nm or 405 nm laser for excitation and a 450/40 nm filter for emission (often in the Pacific Blue channel). Live cells will be identified as the population with high blue fluorescence.
Considerations and Troubleshooting
-
Background Fluorescence: this compound itself is weakly fluorescent. A thorough washing step after incubation is crucial to minimize background signals.
-
Aqueous Solubility: To improve the aqueous solubility of this compound, the nonionic detergent Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%. However, long-term storage of AM esters with Pluronic® F-127 should be avoided.
-
Multiplexing: The spectral properties of Calcein Blue are similar to DAPI and Hoechst, but well-separated from green and red fluorophores like FITC and Texas Red, making it suitable for multiplexing experiments.
-
Cytotoxicity: While generally considered to have low cytotoxicity, it is advisable to use the lowest possible concentration of this compound that provides a sufficient signal to minimize potential artifacts.
By understanding the underlying principles and following these detailed protocols, researchers can effectively utilize this compound as a powerful tool for live-cell analysis in a wide range of biological applications.
References
Calcein Blue AM: An In-depth Technical Guide to a Non-Toxic Live Cell Stain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Calcein Blue AM, a fluorescent probe for identifying and labeling viable cells. We will delve into its mechanism of action, detail its spectral properties, provide established experimental protocols, and discuss its applications, particularly within the realm of drug discovery and development.
Core Principles of this compound Staining
This compound is a cell-permeant dye that serves as a robust indicator of cell viability. Its utility lies in its ability to selectively stain living cells. The underlying principle involves the enzymatic conversion of a non-fluorescent compound into a fluorescent one within metabolically active cells.
The acetoxymethyl (AM) ester group renders the calcein molecule hydrophobic, allowing it to readily traverse the intact plasma membrane of live cells. Once inside the cytoplasm, intracellular esterases, which are active only in viable cells, cleave the AM group. This enzymatic action transforms this compound into the fluorescent, hydrophilic Calcein Blue. The negatively charged Calcein Blue is then effectively retained within the cytoplasm of cells with intact membranes, emitting a bright blue fluorescence upon excitation. Conversely, dead or dying cells with compromised membrane integrity and diminished esterase activity are unable to retain the dye and thus exhibit minimal to no fluorescence.[1][2]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative parameters of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Wavelength (Max) | ~350-360 nm | [3] |
| Emission Wavelength (Max) | ~441-450 nm | [3] |
| Recommended Working Concentration | 1 - 10 µM | |
| Typical Incubation Time | 15 - 60 minutes | |
| Storage of Stock Solution (in DMSO) | -20°C, in aliquots | |
| Molecular Weight | 465.41 g/mol |
Experimental Protocols
Below are detailed methodologies for the preparation and use of this compound for live cell staining, adaptable for fluorescence microscopy and flow cytometry.
Reagent Preparation
1. Preparation of this compound Stock Solution (2 to 5 mM):
-
Bring the vial of this compound powder and anhydrous dimethyl sulfoxide (DMSO) to room temperature.
-
To prepare a 5 mM stock solution, add 430 µl of DMSO to 1 mg of this compound powder (Molar Mass = 465.41 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Discard aliquots after 6 months.
2. Preparation of this compound Working Solution (1 to 10 µM):
-
Dilute the this compound stock solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS), to the desired final concentration (typically between 1 and 10 µM). For most cell lines, a final concentration of 4 to 5 µM is recommended.
-
It is crucial to determine the optimal concentration for each specific cell type and experimental condition empirically.
-
To improve the aqueous solubility of the AM ester, the nonionic detergent Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%.
-
To reduce the leakage of the de-esterified dye, an anion transporter inhibitor like probenecid (0.1–0.25 mM) or sulfinpyrazone (0.1–0.25 mM) may be included in the working solution.
Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Culture adherent cells on coverslips or in appropriate imaging dishes.
-
Remove the cell culture medium.
-
Wash the cells once with a serum-free buffer (e.g., HHBS) to remove any residual serum, as it may contain esterases that can increase background fluorescence.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30 to 60 minutes at 37°C, protected from light.
-
Remove the dye-containing solution.
-
Wash the cells twice with the buffer of your choice (with or without an anion transporter inhibitor) to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set or a similar filter set appropriate for the excitation and emission wavelengths of Calcein Blue.
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Prepare a single-cell suspension in a serum-free buffer.
-
Wash the cells once with the serum-free buffer.
-
Resuspend the cells at a concentration of approximately 1-10 x 10^6 cells/ml in the this compound working solution. A starting concentration of 10 µM is recommended for live/dead discrimination.
-
Incubate the cell suspension for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 ml of a suitable stain buffer (e.g., BD Pharmingen™ Stain Buffer (FBS)).
-
Resuspend the final cell pellet in the appropriate buffer for flow cytometric analysis.
-
Analyze the cells using a flow cytometer with a 405 nm laser for excitation and a 450/50 nm filter for detection.
Visualizing Key Processes
To further elucidate the principles and applications of this compound, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and its utility in a drug discovery context.
Caption: Mechanism of this compound conversion in a live cell.
Caption: A typical experimental workflow for this compound staining.
Caption: Application of this compound in a cytotoxicity assay for drug discovery.
Toxicity and Considerations
Calcein AM dyes are generally considered to have low cytotoxicity, making them suitable for studies involving live cells. However, as with any fluorescent probe, it is crucial to use the lowest effective concentration to minimize potential artifacts and cellular stress. High concentrations or prolonged exposure to Calcein AM could potentially impact cell viability. Therefore, it is recommended to perform pilot experiments to optimize staining conditions for each specific cell type.
It is also important to note that Calcein Blue is not fixable. The dye is retained in the cytoplasm by an intact cell membrane, and any process that disrupts the membrane, such as fixation or permeabilization, will result in the loss of the fluorescent signal.
Applications in Drug Discovery
The ability of this compound to reliably distinguish between live and dead cells makes it a valuable tool in drug discovery and development. It is frequently employed in cytotoxicity and cell viability assays to screen compound libraries for potential therapeutic candidates or to assess the toxicological profile of new chemical entities. The high-throughput nature of flow cytometry combined with this compound staining allows for the rapid and quantitative assessment of cell viability in large cell populations, accelerating the identification of effective and non-toxic drug compounds. Its spectral properties, distinct from common green and red fluorophores, also make it an excellent candidate for multiplexing experiments, allowing for the simultaneous analysis of multiple cellular parameters.
References
Intracellular esterase activity and Calcein Blue AM
An In-depth Technical Guide to Intracellular Esterase Activity and Calcein Blue AM
Introduction
Intracellular esterases are a diverse group of enzymes found within the cytoplasm of living cells. These enzymes play a crucial role in various cellular processes by catalyzing the hydrolysis of ester bonds. The activity of these esterases is often used as an indicator of cell health and viability, as their function is dependent on the maintenance of a stable intracellular environment and an intact cell membrane. In the fields of toxicology, pharmacology, and drug development, the measurement of intracellular esterase activity serves as a reliable method for assessing cellular responses to various stimuli.
This compound: A Fluorogenic Probe for Esterase Activity
This compound is a non-fluorescent, cell-permeant compound that is widely used to determine cell viability by measuring intracellular esterase activity. Upon entering a viable cell, the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases. This enzymatic cleavage converts the non-fluorescent this compound into the highly fluorescent, membrane-impermeant Calcein Blue. The intensity of the blue fluorescence emitted is directly proportional to the esterase activity and, consequently, is an indicator of the number of viable cells.
Mechanism of Action
The mechanism of this compound relies on its passive diffusion across the cell membrane and its subsequent enzymatic conversion.
Caption: Mechanism of this compound conversion in viable cells.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its fluorescent product, Calcein Blue.
| Property | Value | Reference |
| Excitation Wavelength (max) | ~360 nm | Thermo Fisher Scientific, AAT Bioquest |
| Emission Wavelength (max) | ~449 nm | Thermo Fisher Scientific, AAT Bioquest |
| Molar Extinction Coefficient | Approximately 17,000 cm⁻¹M⁻¹ at 352 nm | AAT Bioquest |
| Quantum Yield | Not specified | - |
| Recommended Concentration | 1-10 µM | Thermo Fisher Scientific, AAT Bioquest |
| Incubation Time | 15-60 minutes at 37°C | Thermo Fisher Scientific, Aat Bioquest |
Experimental Protocol
This section provides a generalized protocol for using this compound to assess cell viability.
Caption: Experimental workflow for a cell viability assay using this compound.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a suitable buffer, such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).
-
Prepare a working solution by diluting the this compound stock solution in the buffer to a final concentration of 1-10 µM.
-
-
Cell Culture and Treatment:
-
Seed cells in a microplate at a desired density and allow them to adhere overnight.
-
Treat the cells with the compounds of interest for the desired duration. Include appropriate positive and negative controls.
-
-
Staining:
-
Following treatment, carefully remove the culture medium.
-
Wash the cells gently with the buffer to remove any residual medium or treatment compounds.
-
Add the this compound working solution to each well, ensuring the cells are completely covered.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 to 60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360 nm and emission detection at approximately 449 nm.
-
Signaling Pathways and Esterase Activity
Intracellular esterase activity is fundamental to many cellular signaling pathways. For instance, the hydrolysis of ester bonds is a key step in the activation of certain pro-drugs and the release of signaling molecules.
Caption: Role of intracellular esterases in pro-drug activation.
Applications in Research and Drug Development
-
Cell Viability and Cytotoxicity Assays: The primary application of this compound is in the high-throughput screening of compound libraries to identify cytotoxic or cytostatic agents.
-
Apoptosis Studies: A decrease in intracellular esterase activity can be an early indicator of apoptosis.
-
Drug Efficacy and Resistance: In the context of pro-drugs that require esterase activity for their conversion to an active form, this compound can be used to assess the cellular capacity for drug activation.
-
Cell Adhesion and Migration: Changes in cell adhesion and migration can sometimes be correlated with alterations in overall cellular health, which can be monitored by esterase activity.
Conclusion
This compound is a valuable tool for researchers and drug development professionals, providing a straightforward and reliable method for assessing intracellular esterase activity as a marker of cell viability. Its simple protocol and compatibility with high-throughput screening make it a widely used reagent in cell-based assays. Understanding its mechanism of action and proper experimental application is crucial for obtaining accurate and reproducible results.
Calcein Blue AM: An In-depth Technical Guide for Eukaryotic Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability in eukaryotic cells.[1][2][3] Its utility lies in its ability to selectively stain living cells, providing a reliable method for assessing cell health and cytotoxicity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectral properties, detailed experimental protocols, and applications in research and drug development.
Core Principle: Mechanism of Action
This compound (acetoxymethyl ester) is a non-fluorescent, hydrophobic compound that readily crosses the intact plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2] This enzymatic conversion transforms the molecule into the hydrophilic and fluorescent Calcein Blue. The negatively charged Calcein Blue is retained within the cytoplasm of cells with intact membranes, emitting a bright blue fluorescence. Conversely, dead or dying cells with compromised membrane integrity and diminished esterase activity cannot retain the dye and thus exhibit minimal to no fluorescence. This principle allows for the clear discrimination between live and dead cell populations.
Caption: Mechanism of this compound conversion in live cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound.
Table 1: Spectral Properties of Calcein Blue
| Parameter | Wavelength (nm) |
| Excitation Maximum (pre-hydrolysis) | ~322 nm |
| Emission Maximum (pre-hydrolysis) | ~435 nm |
| Excitation Maximum (post-hydrolysis) | ~360 nm |
| Emission Maximum (post-hydrolysis) | ~449 nm |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 2 to 5 mM in anhydrous DMSO | Store at -20°C in single-use aliquots to avoid freeze-thaw cycles. |
| Working Solution Concentration | 1 to 10 µM in buffer (e.g., HBSS) | Optimal concentration should be determined empirically for each cell type. A starting concentration of 4 to 5 µM is often recommended. |
| Incubation Time | 30 to 60 minutes | Incubation should be done at 37°C. |
| Pluronic® F-127 (optional) | ~0.02% (final concentration) | Can be added to the staining buffer to increase the aqueous solubility of AM esters. |
| Probenecid or Sulfinpyrazone (optional) | 0.1–0.25 mM | Can be added to the working solution to reduce leakage of the de-esterified dye. |
Experimental Protocols
Below are detailed protocols for assessing cell viability using this compound with different instrumentation.
Protocol 1: Cell Viability Assessment using a Fluorescence Microplate Reader
Caption: Experimental workflow for a microplate reader assay.
Materials:
-
Cells of interest
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density appropriate for your experiment and allow them to adhere and grow.
-
Reagent Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of 1 to 10 µM this compound in a buffer of your choice (e.g., HBSS). For most cell lines, a final concentration of 4 to 5 µM is recommended.
-
-
Cell Staining:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with serum-free buffer to remove any residual medium, as serum can contain esterase activity.
-
Add the this compound working solution to each well.
-
Incubate the plate at 37°C for 30 to 60 minutes, protected from light.
-
-
Data Acquisition:
-
Replace the dye working solution with fresh buffer to remove excess, non-hydrolyzed dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm. A cutoff of 420 nm is recommended.
-
Protocol 2: Cell Viability Assessment using Fluorescence Microscopy
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Anhydrous DMSO
-
HBSS or other suitable buffer
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass coverslips, imaging dishes).
-
Reagent Preparation: Prepare this compound stock and working solutions as described in Protocol 1.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with serum-free buffer.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for 30 to 60 minutes, protected from light.
-
-
Imaging:
-
Replace the dye solution with fresh buffer.
-
Visualize the cells using a fluorescence microscope equipped with a DAPI filter set. Live cells will exhibit bright blue fluorescence.
-
Protocol 3: Cell Viability Assessment using Flow Cytometry
Caption: Experimental workflow for a flow cytometry assay.
Materials:
-
Suspension cells or trypsinized adherent cells
-
This compound
-
Anhydrous DMSO
-
HBSS or other suitable buffer
-
Flow cytometer with a UV or violet laser
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.
-
Reagent Preparation: Prepare this compound stock and working solutions as described in Protocol 1.
-
Cell Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate at 37°C for 30 to 60 minutes, protected from light.
-
-
Data Acquisition:
-
Wash the cells by centrifugation and resuspend them in fresh buffer to remove excess dye.
-
Analyze the cells on a flow cytometer. Excite with a UV (350 nm) or violet (405 nm) laser and collect the emission using a filter appropriate for blue fluorescence, such as a 450/40 nm filter (Pacific Blue channel).
-
Applications in Drug Discovery and Research
-
Cytotoxicity Assays: this compound is widely used to assess the cytotoxic effects of compounds in drug screening campaigns. A decrease in blue fluorescence indicates a reduction in cell viability.
-
Multiplexing with Other Fluorophores: Due to its blue emission, this compound is spectrally distinct from common green (e.g., GFP, Calcein AM) and red (e.g., Propidium Iodide, RFP) fluorophores. This allows for its use in multiplexed assays to simultaneously measure cell viability and other cellular parameters. For instance, it can be used with GFP-expressing cells without significant spectral overlap.
-
Cell Adhesion and Migration Studies: It can be used to pre-label cell populations to track their adhesion to substrates or their migration through barriers. However, for longer-term studies, covalent cell tracers might be more suitable as Calcein Blue may be actively effluxed by some cell types over time.
Comparison with Calcein AM
The primary difference between this compound and the more traditional Calcein AM lies in their spectral properties.
Table 3: this compound vs. Calcein AM
| Feature | This compound | Calcein AM |
| Excitation Max | ~360 nm | ~494 nm |
| Emission Max | ~449 nm | ~517 nm |
| Fluorescence Color | Blue | Green |
| Key Advantage | Suitable for multiplexing with green and red fluorophores; compatible with GFP-expressing cells. | High quantum yield, bright green fluorescence. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of excess dye. | Increase the number of wash steps after incubation. |
| Intrinsic fluorescence of this compound. | Use a proper filter set and ensure a thorough wash. | |
| Weak Signal | Insufficient dye concentration or incubation time. | Optimize the working concentration and incubation period for your specific cell type. |
| Low esterase activity in cells. | Ensure cells are healthy and metabolically active. | |
| Dye Leakage | Active transport of Calcein Blue out of the cells. | Add an anion transporter inhibitor like probenecid or sulfinpyrazone to the buffer. |
Conclusion
This compound is a valuable tool for the assessment of eukaryotic cell viability. Its straightforward mechanism, ease of use, and compatibility with multiplexing make it a versatile reagent for a wide range of applications in basic research and drug development. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can obtain reliable and reproducible data on cell health and cytotoxicity.
References
Methodological & Application
Calcein Blue AM: Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein Blue AM is a non-fluorescent, cell-permeant dye that serves as a robust indicator of cell viability. Its utility lies in its ability to selectively stain living cells. Once inside a cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, ubiquitous enzymes in viable cells. This enzymatic conversion transforms this compound into the fluorescent molecule Calcein Blue, which is membrane-impermeant and is consequently retained within the cytoplasm of healthy cells with intact membranes. The resulting blue fluorescence provides a clear and quantifiable signal for identifying and analyzing live cell populations in various applications, including cell viability assays, cytotoxicity studies, and high-throughput screening.
Mechanism of Action
This compound readily crosses the membrane of live cells. In the cytoplasm, intracellular esterases hydrolyze the AM ester groups, converting the non-fluorescent this compound into the fluorescent and membrane-impermeant Calcein Blue. This process ensures that only metabolically active cells with intact membranes exhibit a strong blue fluorescence, making it a reliable marker for cell viability.
Step-by-Step Guide to Calcein Blue AM Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing Calcein Blue AM for cell viability and other cellular assays. It includes comprehensive protocols, data tables for easy reference, and diagrams to illustrate key processes.
Introduction to this compound
This compound (Acetoxymethyl) is a cell-permeant dye that serves as a robust indicator of cell viability.[1][2] Its principle lies in its ability to freely cross the membranes of intact, live cells. Once inside a viable cell, intracellular esterases cleave the AM ester group, converting the non-fluorescent this compound into the fluorescent, membrane-impermeant Calcein Blue.[2][3] This cleaved form is retained within the cytoplasm, and its blue fluorescence is a direct measure of enzymatic activity and membrane integrity, hallmarks of cell viability. Dead or membrane-compromised cells lack active esterases and cannot retain the dye, thus exhibiting minimal fluorescence.
The spectral properties of Calcein Blue, with excitation around 360 nm and emission around 449 nm, make it an excellent choice for multiplexing experiments with green and red fluorescent probes like GFP or RFP.
Key Applications:
-
Cell Viability and Cytotoxicity Assays: To quantify the number of viable cells and assess the effects of cytotoxic compounds.
-
Cell Adhesion and Migration Studies: To track and visualize cell movement and interactions.
-
Measurement of Cell Proliferation: In response to various stimuli like growth factors and nutrients.
-
Flow Cytometry: For high-throughput analysis of cell viability in large cell populations.
Mechanism of Action
The staining process relies on two key cellular characteristics: membrane integrity and intracellular esterase activity. The following diagram illustrates the mechanism.
References
Application Note: Assessing Cell Viability and Cytotoxicity using Calcein Blue AM in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability.[1][2] The core principle of the assay relies on both enzymatic activity and cell membrane integrity.[1] The acetoxymethyl (AM) ester group enhances the molecule's hydrophobicity, allowing it to readily cross the membrane of intact, viable cells.[3][4] Once inside a live cell, intracellular esterases, which are active only in metabolically active cells, cleave the AM groups. This conversion transforms the non-fluorescent this compound into the highly fluorescent, hydrophilic Calcein Blue. The resulting fluorescent molecule is retained within the cytoplasm of cells with intact membranes, emitting a bright blue signal. Conversely, dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to retain the dye, thus exhibiting minimal to no fluorescence.
This method provides a rapid and sensitive tool for quantifying viable cells in a population, making it ideal for cytotoxicity assays, drug screening, and general cell health assessments using flow cytometry. Its blue fluorescence provides an additional option for multiplexing experiments with common green and red fluorophores.
Mechanism of Action Diagram
The following diagram illustrates the mechanism by which this compound selectively stains viable cells.
Caption: Mechanism of this compound for live cell staining.
Quantitative Data Summary
For reproducible results, it is crucial to use the appropriate concentrations and instrument settings. The tables below summarize key quantitative parameters for using this compound.
Table 1: Spectral Properties
| Compound | Form | Excitation (Max) | Emission (Max) | Notes |
| Calcein Blue, AM | Cell-Permeant | ~322 nm | ~435 nm | Weakly fluorescent before hydrolysis. |
| Calcein Blue | Cell-Impermeant | ~360 nm | ~449 nm | Highly fluorescent product after hydrolysis. |
Table 2: Recommended Reagent Concentrations and Incubation Conditions
| Parameter | Recommended Range | Details |
| Stock Solution | 2 to 5 mM in anhydrous DMSO | Prepare fresh and store in small, single-use aliquots at -20°C or -80°C, protected from light. |
| Working Concentration | 1 to 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. A starting concentration of 10 µM is often recommended. |
| Incubation Time | 30 to 60 minutes | Incubation time may need optimization based on cell type and experimental conditions. |
| Incubation Temperature | Room Temperature or 37°C | Incubate protected from light. |
| Cell Density | 1 - 10 x 10⁶ cells/mL | Prepare cells in a serum-free buffer for staining to avoid esterase activity from serum. |
Table 3: Typical Flow Cytometer Configuration
| Parameter | Setting |
| Excitation Laser | UV (350 nm) or Violet (405 nm) laser |
| Emission Filter | 450/40 nm or similar filter (e.g., Pacific Blue channel) |
| Compensation | Required when multiplexing with other fluorochromes, especially those excited by the violet laser. |
Experimental Protocols
A. Reagent Preparation
-
Prepare DMSO Stock Solution (2-5 mM):
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
To prepare a 5 mM stock solution from a 1 mg vial (Molar Mass = 465.41 g/mol ), add 430 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into small, single-use tubes and store at -20°C for up to 6 months, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Staining Working Solution (1-10 µM):
-
On the day of the experiment, dilute the stock solution into a serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
For a final working concentration of 10 µM from a 5 mM stock, perform a 1:500 dilution (e.g., add 2 µL of stock solution to 998 µL of serum-free buffer).
-
Use the working solution promptly, as this compound is susceptible to hydrolysis in aqueous solutions.
-
B. Staining Protocol for Suspension Cells
-
Harvest cells and adjust the cell density to 1-10 x 10⁶ cells/mL in a suitable serum-free buffer.
-
Wash the cells once by centrifuging at 250-500 x g for 5 minutes and resuspending in fresh serum-free buffer.
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 10 µM).
-
Incubate for 30 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with 2 mL of a complete, serum-containing buffer (e.g., BD Pharmingen Stain Buffer (FBS)) to remove excess dye.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
-
Proceed immediately to data acquisition.
C. Staining Protocol for Adherent Cells
-
Remove the culture medium from the adherent cells.
-
Wash the cells once with a serum-free buffer (e.g., HBSS) to remove any residual serum.
-
Add a sufficient volume of the this compound working solution to completely cover the cell monolayer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with a complete, serum-containing buffer.
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution (e.g., Accutase) to preserve membrane integrity.
-
Transfer the cells to a tube, wash once more with a complete buffer, and resuspend in an appropriate buffer for flow cytometry analysis.
-
Proceed immediately to data acquisition.
Workflow and Data Analysis Diagrams
Experimental Workflow
The diagram below outlines the key steps for staining and analyzing cells with this compound using flow cytometry.
Caption: Standard workflow for this compound viability assay.
Gating Strategy for Viability Analysis
For a more definitive assessment of viability versus cell death, this compound can be multiplexed with a dead cell stain like Propidium Iodide (PI) or 7-AAD. Live cells will be Calcein Blue positive and PI negative, while dead cells will be PI positive and Calcein Blue negative.
Caption: Example gating for viability using this compound and PI.
References
Application Notes: Utilizing Calcein Blue AM for Advanced Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process integral to a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The ability to accurately quantify cell migration is crucial for understanding the underlying mechanisms of these processes and for the development of novel therapeutic agents. Calcein Blue AM is a non-fluorescent, cell-permeable dye that serves as an excellent tool for labeling and tracking viable cells in migration assays. Once inside a living cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting the molecule into the fluorescent, cell-impermeant Calcein Blue. The intensity of the blue fluorescence is directly proportional to the number of viable cells, providing a robust method for quantifying cell migration.
Principle of the Assay
The this compound cell migration assay is based on the principle that the dye will only be activated and retained within live cells that have migrated through a porous membrane or into a cleared area. The non-fluorescent this compound readily crosses the membrane of both living and dead cells. However, only viable cells possess the active intracellular esterases required to hydrolyze this compound into the fluorescent Calcein Blue. This fluorescent product is then trapped within the cytoplasm of the live cells. Consequently, the fluorescence intensity of the migrated cell population can be measured and is directly proportional to the number of viable migrated cells.
Advantages of this compound in Cell Migration Assays
-
High Sensitivity and Low Background: The assay provides a high signal-to-noise ratio, as the non-hydrolyzed dye is non-fluorescent.
-
Viability-Based Measurement: Ensures that only live, healthy cells that have actively migrated are quantified.
-
Suitability for High-Throughput Screening (HTS): The simple, no-wash protocol is easily adaptable for automated, multi-well plate-based screening of compounds that may inhibit or stimulate cell migration.
-
Multiplexing Capability: The blue fluorescence of Calcein Blue allows for multiplexing with other fluorescent probes, such as those in the green or red spectrum, for simultaneous analysis of multiple cellular parameters.
Applications
-
Chemotaxis Assays: Quantifying directed cell migration towards a chemoattractant.
-
Drug Discovery: Screening for compounds that inhibit or enhance cell migration, particularly in the context of cancer metastasis or inflammatory diseases.
-
Wound Healing Models: Measuring the rate of "wound" closure in a confluent cell monolayer.
-
Basic Research: Investigating the molecular pathways and cellular mechanisms of cell motility.
Data Presentation
The following tables represent example data from typical cell migration experiments.
Table 1: Boyden Chamber Assay - Effect of Chemoattractant (FBS) on Cell Migration
| Treatment Group | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Migration vs. Control |
| Negative Control (0% FBS) | 1500 | 120 | 0% |
| 1% FBS | 3200 | 250 | 113% |
| 5% FBS | 7800 | 560 | 420% |
| 10% FBS | 12500 | 980 | 733% |
Table 2: Wound Healing Assay - Quantification of Wound Closure
| Time Point | % Wound Closure (Control) | % Wound Closure (Inhibitor X) |
| 0 hours | 0% | 0% |
| 12 hours | 45% | 15% |
| 24 hours | 95% | 30% |
Table 3: Inhibition of Cell Migration with Compound Y (IC50 Determination)
| Compound Y Concentration | Mean Fluorescence Intensity (RFU) | % Inhibition |
| 0 µM (Control) | 15000 | 0% |
| 1 µM | 11250 | 25% |
| 5 µM | 7800 | 48% |
| 10 µM | 4500 | 70% |
| 50 µM | 1500 | 90% |
Experimental Protocols
Protocol 1: Boyden Chamber (Transwell) Cell Migration Assay
This protocol describes the measurement of cell migration through a porous membrane in response to a chemoattractant.
Materials:
-
This compound (dissolved in DMSO to a 1 mM stock)
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Labeling:
-
Add this compound to the cell suspension to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Centrifuge the labeled cells at 250 x g for 5 minutes and resuspend in serum-free medium to remove excess dye. Repeat this wash step twice.
-
-
Assay Setup:
-
Add 500 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Add 500 µL of serum-free medium to the control wells.
-
Add 100 µL of the labeled cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
-
Quantification:
-
Carefully remove the transwell inserts.
-
Gently remove the non-migrated cells from the top of the insert with a cotton swab.
-
Place the inserts into a new 24-well plate containing 500 µL of cell lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a black, clear-bottom 96-well plate.
-
Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~445 nm.[1][2]
-
Protocol 2: Wound Healing (Scratch) Assay
This protocol is for monitoring the closure of a "wound" created in a confluent cell monolayer.
Materials:
-
This compound (1 mM stock in DMSO)
-
24-well plate
-
Sterile p200 pipette tip or a wound-healing insert
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope with a camera and appropriate filters (DAPI or equivalent)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow until a confluent monolayer is formed.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free zone.
-
Gently wash the wells with PBS to remove dislodged cells.
-
-
Labeling and Treatment:
-
Add serum-free medium containing 5 µM this compound to each well.
-
If testing compounds, add them to the medium at this stage.
-
Incubate for 30 minutes at 37°C.
-
Replace the labeling medium with fresh culture medium (with or without the test compound).
-
-
Image Acquisition:
-
Capture images of the wound at time 0 using a fluorescence microscope.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
The area of the wound at each time point can be quantified using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated as:
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
-
-
Visualization of Key Concepts
Experimental Workflow: Boyden Chamber Assay
References
Calcein Blue AM: Applications in Cytotoxicity and Apoptosis Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein Blue AM is a non-fluorescent, cell-permeant dye that serves as a robust indicator of cell viability. Its utility extends to the assessment of cytotoxicity and apoptosis, providing a reliable method for quantifying live cells within a population. Upon entering a viable cell, the acetoxymethyl (AM) ester group of this compound is cleaved by intracellular esterases, converting it into the fluorescent molecule Calcein Blue.[1][2][3] This fluorescent product is membrane-impermeant and is therefore retained within cells that possess an intact plasma membrane and active metabolism, causing them to emit a bright blue fluorescence.[1][2] In contrast, dead or dying cells with compromised membrane integrity or diminished esterase activity exhibit significantly reduced or no fluorescence.
Principle of the Assay
The fundamental principle of the this compound assay lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product exclusively within live cells. The intensity of the blue fluorescence is directly proportional to the number of viable cells, making it a powerful tool for quantifying the effects of cytotoxic agents or inducing apoptotic pathways.
Applications in Cytotoxicity and Apoptosis
This compound is particularly valuable in:
-
Cytotoxicity Assays: Determining the dose-dependent effects of cytotoxic compounds (e.g., anti-cancer drugs, toxins) on cell viability. By measuring the decrease in blue fluorescence, researchers can quantify the percentage of cell death induced by a specific agent.
-
Apoptosis Assays: When used in conjunction with other fluorescent probes, such as Propidium Iodide (PI) or Annexin V, this compound can help differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Live cells: Calcein Blue positive / PI negative / Annexin V negative.
-
Early apoptotic cells: Calcein Blue positive / PI negative / Annexin V positive.
-
Late apoptotic/necrotic cells: Calcein Blue negative / PI positive / Annexin V positive.
-
Advantages of this compound
-
High Sensitivity: The assay can detect a small number of viable cells.
-
Simple and Rapid Protocol: The staining procedure is straightforward and can be completed in under an hour.
-
Compatibility with Multiple Platforms: The assay can be adapted for use with fluorescence microscopy, flow cytometry, and microplate readers.
-
Multiplexing Capability: this compound's spectral properties allow for its use in combination with other fluorescent probes for multi-parametric analysis.
Quantitative Data Summary
The following tables provide representative quantitative data from studies utilizing Calcein AM for cytotoxicity and apoptosis analysis. While the data presented here is for the green-fluorescent Calcein AM, the principles and expected trends are directly applicable to this compound.
Table 1: IC50 Determination of a Test Compound using Calcein AM Assay
This table illustrates how Calcein AM can be used to determine the half-maximal inhibitory concentration (IC50) of a cytotoxic compound on a cancer cell line.
| Concentration of Test Compound (µM) | Percent Viability (Normalized to Control) |
| 0 (Control) | 100% |
| 0.1 | 95% |
| 1 | 80% |
| 5 | 52% |
| 10 | 25% |
| 50 | 5% |
| IC50 | ~5 µM |
Data is hypothetical and for illustrative purposes, based on typical results from such assays.
Table 2: Comparison of Apoptosis Detection using Calcein AM/Ethidium Homodimer-1 vs. Annexin V/PI
This table summarizes data from a study comparing the sensitivity of Calcein AM in combination with a dead cell stain (Ethidium Homodimer-1, EthD-1) to the standard Annexin V/Propidium Iodide (PI) method for quantifying apoptotic cells.
| Time Point | Assay Method | % Viable Cells | % Apoptotic Cells | % Dead Cells |
| 24 hours | Calcein AM/EthD-1 | 51.0 ± 4.2 | 46.9 ± 3.6 | 2.1 ± 0.8 |
| Annexin V/PI | 65.2 ± 5.1 | 32.1 ± 3.9 | 2.7 ± 1.1 | |
| 48 hours | Calcein AM/EthD-1 | 42.3 ± 3.8 | 37.7 ± 2.5 | 20.0 ± 2.1 |
| Annexin V/PI | 55.8 ± 4.5 | 28.5 ± 3.1 | 15.7 ± 2.3 |
Data adapted from a study on peripheral blood mononuclear cells. The results indicated that the Calcein AM/EthD-1 method was more sensitive for quantifying apoptotic cells at both time points.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using this compound
This protocol provides a general procedure for assessing the cytotoxicity of a compound using a fluorescence microplate reader.
Materials:
-
This compound solution (1 mM in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well black-walled, clear-bottom microplate
-
Cell culture medium
-
Test compound
-
Fluorescence microplate reader with appropriate filters for Calcein Blue (Excitation ~360 nm, Emission ~449 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Preparation of Staining Solution: Prepare a 2X working solution of this compound (e.g., 2 µM) in assay buffer.
-
Washing: Gently wash the cells twice with assay buffer to remove the culture medium and test compound.
-
Staining: Add 100 µL of the 2X this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~449 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the fluorescence of treated cells to the control cells.
Protocol 2: Apoptosis Assay using this compound and Propidium Iodide (PI) by Flow Cytometry
This protocol describes a method to differentiate between live, apoptotic, and necrotic cells using co-staining with this compound and PI.
Materials:
-
This compound solution (1 mM in DMSO)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
1X Annexin V Binding Buffer
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Treatment: Induce apoptosis in your cell line using a known method (e.g., staurosporine treatment) alongside an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Add this compound to a final concentration of 1-5 µM.
-
Add Annexin V-FITC (or another color) according to the manufacturer's protocol.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
PI Staining: Add PI to a final concentration of 1-2 µg/mL immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Live cells: Calcein Blue positive, Annexin V negative, PI negative.
-
Early apoptotic cells: Calcein Blue positive, Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Calcein Blue negative, Annexin V positive, PI positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a typical cytotoxicity assay using this compound.
Caption: Conversion of non-fluorescent this compound to fluorescent Calcein Blue by intracellular esterases.
Caption: A simplified overview of the caspase cascade in apoptosis leading to cell death and membrane permeability changes detectable by this compound and PI.
References
Preparing Calcein Blue AM Stock and Working Solutions: An Application Note and Protocol
Introduction
Calcein Blue AM (Acetoxymethyl) is a cell-permeant dye that serves as a robust indicator of cell viability. Upon entering a live cell, the non-fluorescent this compound is hydrolyzed by intracellular esterases into the fluorescent molecule Calcein Blue. This process is dependent on both the enzymatic activity of viable cells and the integrity of their cell membranes to retain the dye. The resulting blue fluorescence can be detected using fluorescence microscopy or flow cytometry, making it a valuable tool for researchers, scientists, and drug development professionals in assessing cell health and cytotoxicity. This application note provides detailed protocols for the preparation of this compound stock and working solutions and its application in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound.
Table 1: Properties and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 465.41 g/mol | [1] |
| Excitation Maximum (Calcein Blue) | ~360 nm | [2][3] |
| Emission Maximum (Calcein Blue) | ~445-449 nm | [2][4] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | |
| Storage of Powder | -20°C or -80°C, desiccated, protected from light. | |
| Storage of Stock Solution | -20°C in small aliquots; avoid freeze-thaw cycles. | |
| Stock Solution Stability | Discard after 6 months post-reconstitution. |
Table 2: Recommended Concentrations for this compound Solutions
| Solution Type | Concentration Range | Typical Concentration | Notes | Reference |
| Stock Solution | 1 - 5 mM | 2 - 5 mM | Prepare in high-quality, anhydrous DMSO. | |
| Working Solution | 1 - 10 µM | 4 - 5 µM | Dilute from stock solution into a serum-free buffer. | |
| Pluronic® F-127 (optional) | Not Applicable | 0.02% (final concentration) | Can be added to the staining buffer to improve aqueous solubility of this compound. | |
| Probenecid (optional) | 1 - 2.5 mM | 1 mM | Can be added to the working solution to reduce leakage of the dye from cells. |
Experimental Protocols
Preparation of this compound Stock Solution (2 mM)
This protocol describes the preparation of a 2 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
To prepare a 2 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to a 50 µg vial, add 53.7 µL of DMSO. For a 1 mg vial, add 1.074 mL of DMSO.
-
Vortex the vial thoroughly until the powder is completely dissolved. Inspect the solution to ensure no particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of this compound Working Solution (5 µM)
This protocol describes the preparation of a 5 µM working solution for cell staining.
Materials:
-
2 mM this compound stock solution
-
Serum-free cell culture medium or a suitable buffer (e.g., Hanks and Hepes buffer - HHBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 2 mM this compound stock solution at room temperature.
-
Dilute the stock solution to a final working concentration of 5 µM in a serum-free medium or buffer. For example, to prepare 1 mL of 5 µM working solution, add 2.5 µL of the 2 mM stock solution to 997.5 µL of the serum-free medium.
-
Mix the solution gently but thoroughly.
-
The working solution is now ready for immediate use in cell staining protocols. It is recommended to use the working solution within a few hours of preparation as this compound can hydrolyze in aqueous solutions.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound conversion in live cells.
Caption: Experimental workflow for this compound staining.
Application Protocols
Staining Adherent Cells
-
Culture adherent cells in a suitable vessel (e.g., 96-well black-walled, clear-bottom plate) to the desired confluency.
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with a serum-free buffer, such as Phosphate-Buffered Saline (PBS) or HHBS, to remove any residual serum which may contain esterases.
-
Add the freshly prepared this compound working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate the plate for 30 to 60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Aspirate the working solution and wash the cells twice with the buffer to remove any excess dye.
-
Add fresh buffer to the wells and immediately analyze the cells using a fluorescence microscope equipped with a DAPI filter set or a fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).
Staining Suspension Cells
-
Harvest suspension cells and centrifuge at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in a serum-free buffer.
-
Repeat the centrifugation and resuspension step for a second wash.
-
Resuspend the cells in the freshly prepared this compound working solution at a concentration of approximately 1 x 10^6 cells/mL. The optimal cell density may need to be determined for your specific cell type.
-
Incubate the cells for 30 to 60 minutes at 37°C, protected from light. Gently mix the cells periodically to ensure even staining.
-
Centrifuge the cells to pellet them and aspirate the staining solution.
-
Wash the cells twice with a serum-free buffer to remove excess dye.
-
Resuspend the final cell pellet in the desired buffer for analysis by flow cytometry (e.g., using a 405 nm laser and a 450/40 nm emission filter) or fluorescence microscopy. A protocol has been optimized for Jurkat cells at a concentration of 1 x 10^6 cells/mL.
Optional Protocol Modifications
-
To Enhance Aqueous Solubility: For cell types that are difficult to load, Pluronic® F-127 can be used to improve the aqueous solubility of this compound. A final concentration of 0.02% Pluronic® F-127 in the staining buffer is recommended. It is advised not to store this compound solutions containing Pluronic® F-127 for long periods.
-
To Reduce Dye Leakage: Some cell types actively transport the cleaved Calcein Blue out of the cytoplasm. To inhibit this, an anion transporter inhibitor such as probenecid (1-2.5 mM) can be included in the working solution and final wash buffers.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of this compound in the working solution (titrate between 1-10 µM).
-
Increase the incubation time.
-
Ensure cells are healthy and metabolically active.
-
Confirm that the correct excitation and emission filters are being used.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells after staining to remove all extracellular dye.
-
Use serum-free buffers for staining and washing, as serum can contain esterases that hydrolyze this compound.
-
Use black-walled microplates for fluorescence plate reader assays to reduce well-to-well crosstalk.
-
Conclusion
This compound is a reliable and straightforward fluorescent probe for determining cell viability. The protocols outlined in this application note provide a comprehensive guide for the preparation and use of this compound in both adherent and suspension cell cultures. For optimal results, it is recommended that researchers empirically determine the ideal staining concentration and incubation time for their specific cell type and experimental conditions.
References
Calcein Blue AM: Application Notes and Protocols for Staining Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability in a wide range of eukaryotic cells. Its utility lies in its ability to selectively stain living cells. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively cross the membrane of intact, viable cells. Once inside, intracellular esterases, active only in metabolically active cells, cleave the AM group. This conversion transforms the non-fluorescent this compound into the highly fluorescent, membrane-impermeant Calcein Blue. The accumulation of Calcein Blue within the cytoplasm results in a bright blue fluorescence, which can be quantified to determine the number of viable cells. Dead cells, lacking active esterases, are unable to convert the dye and therefore do not fluoresce.[1][2][3] This application note provides a detailed protocol for the use of this compound for staining adherent cells, including recommendations for optimizing incubation time and concentration.
Principle of this compound Staining
The mechanism of this compound for live cell staining is a two-step process that relies on both membrane integrity and enzymatic activity.
References
Application Notes and Protocols for Calcein Blue AM Staining of Suspension Cells
Introduction
Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability in a variety of cell types, including those grown in suspension. This acetoxymethyl (AM) ester derivative of calcein is non-fluorescent until it enters viable cells. Once inside, intracellular esterases cleave the AM group, converting the molecule into the fluorescent Calcein Blue.[1][2][3] This fluorescent product is a hydrophilic, charged molecule that is well-retained within the cytoplasm of cells with intact membranes.[4][5] Consequently, live cells exhibit a bright blue fluorescence, while dead or dying cells with compromised membrane integrity or inactive esterases show diminished or no fluorescence. This method is widely employed in various applications, including cell viability and cytotoxicity assays, apoptosis studies, and for monitoring cell health in response to various treatments. This compound is particularly advantageous for multicolor fluorescence applications, as its blue emission profile allows for combination with other common fluorophores like green fluorescent protein (GFP).
Principle of the Assay
The this compound cell viability assay is based on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within living cells. The hydrophobic nature of this compound allows it to passively cross the cell membrane of both live and dead cells. However, only viable cells possess the active intracellular esterases required to hydrolyze the AM ester groups. This enzymatic cleavage transforms this compound into the highly fluorescent and membrane-impermeant Calcein Blue. The intensity of the resulting blue fluorescence is directly proportional to the number of viable cells in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~354-360 nm | |
| Emission Wavelength (max) | ~441-449 nm | |
| Recommended Laser Line | 355 nm or 405 nm | |
| Common Emission Filter | 450/50 nm | |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | |
| Working Concentration | 1-10 µM in serum-free buffer | |
| Cell Density | 1-10 x 10⁶ cells/mL | |
| Incubation Time | 15-60 minutes | |
| Incubation Temperature | Room Temperature or 37°C |
Experimental Protocols
Materials
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Suspension cells of interest
-
Serum-free buffer (e.g., 1X Dulbecco's Phosphate Buffered Saline (DPBS) or Hanks Balanced Salt Solution (HBSS))
-
BD Pharmingen™ Stain Buffer (FBS) or equivalent serum-containing buffer for washing
-
Flow cytometer tubes or microplate
-
Centrifuge
-
Flow cytometer with a UV or violet laser
Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the this compound in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
This compound Working Solution (e.g., 10 µM):
-
Immediately before use, dilute the 1 mM this compound stock solution into a serum-free buffer to the desired final working concentration. A starting concentration of 10 µM is recommended, but titration is advised to determine the optimal concentration for your specific cell type and experimental conditions.
-
Important: Aqueous solutions of this compound are susceptible to hydrolysis and should be used immediately after preparation. Do not use serum-containing media for the staining step, as serum may contain esterase activity that can lead to increased background fluorescence.
-
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation:
-
Harvest suspension cells and centrifuge at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cells once with serum-free buffer to remove any residual media.
-
Resuspend the cell pellet in the serum-free buffer at a concentration of approximately 1-10 x 10⁶ cells/mL.
-
-
Staining:
-
Add the freshly prepared this compound working solution to the cell suspension.
-
Incubate the cells for 30 minutes at room temperature, protected from light. Incubation times may be optimized between 15 to 60 minutes depending on the cell type.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of a serum-containing buffer (e.g., BD Pharmingen™ Stain Buffer (FBS)) to remove excess dye. Centrifuge at a low speed between washes to pellet the cells.
-
Aspirate the supernatant after the final wash and gently mix the cell pellet.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., Stain Buffer (FBS)).
-
Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for excitation and a filter appropriate for detecting blue fluorescence (e.g., 450/50 nm filter).
-
Live cells will exhibit bright blue fluorescence, while non-viable cells will show significantly lower fluorescence intensity.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound staining of suspension cells.
Applications in Research and Drug Development
This compound staining is a versatile tool for assessing cell viability in numerous research and drug development contexts. Its compatibility with flow cytometry makes it ideal for high-throughput screening of cytotoxic compounds, allowing for the rapid quantification of viable and non-viable cell populations. In drug discovery, it can be used to evaluate the efficacy of potential therapeutics by measuring their impact on cell health. Furthermore, its distinct spectral properties make it suitable for multiparametric analyses, where cell viability can be assessed simultaneously with other cellular markers, such as those for apoptosis or specific protein expression. This enables a more comprehensive understanding of cellular responses to various stimuli.
References
Multiplexing Calcein Blue AM: A Guide to Multi-Parameter Live-Cell Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the dynamic fields of cell biology and drug discovery, the ability to simultaneously analyze multiple cellular parameters in a live-cell population is paramount. Multiplexing fluorescent probes allows for a more comprehensive understanding of cellular processes, responses to stimuli, and the mechanisms of drug action. Calcein Blue AM is a valuable tool in this context, serving as a robust indicator of cell viability. Its blue fluorescence provides a distinct spectral window, enabling its combination with a variety of other fluorescent probes that report on different aspects of cellular health and function.
This compound is a cell-permeant, non-fluorescent compound that passively crosses the membrane of live cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent, membrane-impermeant Calcein Blue. This process relies on both enzymatic activity and membrane integrity, making it a reliable marker for viable cells. The cleaved Calcein Blue excites at approximately 360 nm and emits around 449 nm, allowing for clear separation from commonly used green and red fluorophores.
This application note provides detailed protocols and guidelines for multiplexing this compound with other fluorescent probes to simultaneously assess cell viability, apoptosis, necrosis, mitochondrial health, and oxidative stress.
Spectral Compatibility and Probe Selection
Successful multiplexing hinges on the selection of fluorescent probes with minimal spectral overlap. This compound's emission in the blue channel makes it an ideal partner for green, orange, and red fluorescent probes. When selecting probes, it is crucial to consider the excitation and emission spectra of each dye, as well as the filter sets available on your fluorescence microscope or flow cytometer.
Table 1: Spectral Properties of this compound and Compatible Fluorescent Probes
| Probe Name | Cellular Target/Process | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Recommended Emission Filter |
| Calcein Blue | Viable Cells (Esterase Activity & Membrane Integrity) | ~360 | ~449 | 405 nm (Violet) | 450/50 nm |
| Annexin V-FITC | Apoptosis (Phosphatidylserine Exposure) | ~495 | ~519 | 488 nm (Blue) | 530/30 nm (FITC) |
| Propidium Iodide (PI) | Dead Cells (Membrane Permeability) | ~535 | ~617 | 488 nm or 561 nm | >600 nm (e.g., 610/20 nm) |
| 7-AAD | Dead Cells (Membrane Permeability) | ~546 | ~647 | 488 nm or 561 nm | >650 nm (e.g., 660/20 nm) |
| MitoTracker™ Red CMXRos | Mitochondrial Membrane Potential | ~579 | ~599 | 561 nm (Yellow-Green) | 610/20 nm |
| CellROX™ Green | Oxidative Stress (Reactive Oxygen Species) | ~485 | ~520 | 488 nm (Blue) | 530/30 nm (FITC) |
Experimental Protocols
Protocol 1: Triple Staining for Live, Apoptotic, and Dead Cell Analysis
This protocol enables the simultaneous identification of three distinct cell populations: viable (Calcein Blue positive), early apoptotic (Annexin V-FITC positive), and late apoptotic/necrotic (7-AAD positive).
Materials:
-
This compound (1 mM stock in DMSO)
-
Annexin V-FITC (or other green fluorescent Annexin V conjugate)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Suspension or adherent cells
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
This compound Staining: Add this compound to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Annexin V-FITC Staining: Add Annexin V-FITC to the cell suspension (typically 5 µL per 100 µL of cells, but refer to the manufacturer's protocol).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
7-AAD/PI Staining: Add 7-AAD or PI to the cell suspension (typically 5 µL per 100 µL of cells) immediately before analysis.
-
Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate laser lines and filters for each fluorophore (e.g., 405 nm laser for Calcein Blue, 488 nm laser for FITC and 7-AAD/PI).
Procedure for Fluorescence Microscopy:
-
Cell Preparation: Seed adherent cells on a suitable imaging dish or slide. For suspension cells, cytospin or use a poly-L-lysine coated slide.
-
Staining Solution Preparation: Prepare a staining solution containing this compound (1-5 µM) and Annexin V-FITC (as per manufacturer's recommendation) in 1X Annexin V Binding Buffer.
-
Staining: Remove the culture medium, wash once with PBS, and add the staining solution to the cells.
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.
-
Dead Cell Staining: Add 7-AAD or PI to the staining solution for the final 5 minutes of incubation.
-
Imaging: Image the cells immediately using appropriate filter sets for each fluorophore.
Protocol 2: Co-staining for Cell Viability and Mitochondrial Health
This protocol allows for the simultaneous assessment of cell viability using this compound and mitochondrial membrane potential with MitoTracker™ Red CMXRos. A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Materials:
-
This compound (1 mM stock in DMSO)
-
MitoTracker™ Red CMXRos (1 mM stock in DMSO)
-
Cell culture medium
-
PBS
Procedure for Fluorescence Microscopy:
-
MitoTracker™ Staining: Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed cell culture medium (final concentration 100-500 nM). Replace the existing medium with the MitoTracker™ solution and incubate for 15-30 minutes at 37°C.
-
Wash: Remove the MitoTracker™ solution and wash the cells twice with pre-warmed PBS.
-
This compound Staining: Prepare a working solution of this compound in cell culture medium (final concentration 1-5 µM). Add this solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash: Remove the this compound solution and wash the cells once with PBS.
-
Imaging: Add fresh culture medium and image the cells immediately using appropriate filter sets for Calcein Blue and the red mitochondrial stain.
Protocol 3: Multiplexing Cell Viability and Oxidative Stress
This protocol enables the simultaneous measurement of cell viability with this compound and the detection of reactive oxygen species (ROS) using CellROX™ Green Reagent.
Materials:
-
This compound (1 mM stock in DMSO)
-
CellROX™ Green Reagent (stock solution in DMSO)
-
Cell culture medium
-
PBS
Procedure for Fluorescence Microscopy or Flow Cytometry:
-
Induce Oxidative Stress (Optional): Treat cells with an agent known to induce ROS production for the desired time. Include an untreated control.
-
Staining Solution Preparation: Prepare a staining solution containing this compound (final concentration 1-5 µM) and CellROX™ Green Reagent (final concentration ~5 µM, but optimize for your cell type) in cell culture medium.
-
Staining: Add the staining solution to the cells and incubate for 30 minutes at 37°C.
-
Wash: Wash the cells three times with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry using appropriate filter sets for Calcein Blue and the green ROS indicator.
Visualizing Cellular Processes
Diagrams can aid in understanding the principles behind these multiplexing assays. The following diagrams were generated using the DOT language.
Caption: Workflow for live, apoptotic, and dead cell staining.
Caption: Probe targets in different stages of cell death.
Conclusion
Multiplexing this compound with other fluorescent probes offers a powerful approach for simultaneous, multi-parameter analysis of live cells. The distinct spectral properties of this compound allow for its effective combination with a wide range of green and red fluorescent dyes to investigate complex cellular processes such as apoptosis, mitochondrial dysfunction, and oxidative stress in a single experiment. The protocols provided in this application note serve as a starting point for developing robust multiplex assays to advance research in cell biology and drug development. Optimization of probe concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve the best results.
Calcein Blue AM: Application Notes for Cell Viability and Short-Term Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcein Blue AM is a cell-permeant dye that serves as an indicator of cell viability. Upon entering a cell with an intact membrane, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, converting the non-fluorescent this compound into the fluorescent Calcein Blue. This blue-fluorescent molecule is then retained within the cytoplasm of viable cells. While widely used for assessing cell health at a specific time point, its utility for long-term cell tracking is limited due to significant dye leakage and diminishing fluorescence over time.[1][2][3][4] This document provides detailed application notes and protocols for the appropriate use of this compound, highlighting its strengths for short-term analysis and providing a data-driven rationale for the selection of alternative probes for long-term studies.
Mechanism of Action
The functionality of this compound is predicated on two key cellular characteristics: membrane integrity and enzymatic activity. The non-polar, non-fluorescent this compound passively diffuses across the plasma membrane of both live and dead cells. Inside live cells, ubiquitous intracellular esterases hydrolyze the AM ester groups, yielding the polar, fluorescent Calcein Blue. The polar nature of Calcein Blue restricts its passage back across the intact cell membrane, leading to its accumulation and a detectable blue fluorescence. In contrast, cells with compromised membranes (non-viable cells) lack the active esterases necessary for this conversion and cannot retain the dye, thus remaining non-fluorescent.
Suitability for Long-Term Cell Tracking: A Critical Evaluation
While effective for endpoint viability assays, this compound is not recommended for long-term cell tracking studies (greater than a few hours).[1] The primary limitations are significant dye leakage and a progressive decrease in fluorescence intensity over time.
Quantitative Data Summary: Dye Retention and Fluorescence Stability
| Time Point | Calcein AM Retention (Jurkat Cells) | Calcein AM Fluorescence (Various Cell Lines) | CellTracker™ Dyes Retention |
| 0.5 hours | ~50% in some cell types | Peak fluorescence | >95% |
| 3 hours | ~9% | Significant decrease | >90% |
| 4 hours | <20% | Further decrease | >90% |
| 24 hours | Very poor retention | Substantial loss of signal | Well-retained |
| 72 hours | Not detectable | Not detectable | Stable fluorescence |
Key Observations:
-
Rapid Signal Loss: Studies have shown that after just 3 hours, as little as 9% of the initial Calcein AM signal may be retained in certain cell types like Jurkat cells. After 4 hours of incubation, dye retention for Calcein AM and similar cytoplasmic dyes was generally 20% or less.
-
Time-Dependent Decrease: A progressive decrease in Calcein fluorescence is observed over time, with a significant drop within the first few hours of labeling. By 24 hours, cells retain very little fluorescence.
-
Superior Alternatives: In contrast, dyes specifically designed for long-term tracking, such as the CellTracker™ series, exhibit excellent cell retention for at least 72 hours and through several cell divisions. This is due to their mechanism of covalently binding to intracellular proteins, preventing leakage.
Experimental Protocols
Protocol 1: Cell Viability Assay using this compound
This protocol is optimized for determining the percentage of viable cells in a population at a single time point.
Materials:
-
This compound solution (typically 1 mM in DMSO)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to inhibit dye leakage)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Prepare this compound Working Solution:
-
Thaw the this compound stock solution at room temperature.
-
Dilute the stock solution to a final working concentration of 1-10 µM in HBSS or serum-free medium. The optimal concentration should be determined empirically for each cell type, but a starting concentration of 2-5 µM is often suitable.
-
(Optional) To reduce dye leakage, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.
-
-
Cell Preparation:
-
Adherent Cells: Culture cells in a 96-well black-walled, clear-bottom plate until they reach the desired confluency.
-
Suspension Cells: Centrifuge the cell suspension and resuspend the pellet in HBSS or serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Staining:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with HBSS. Add 100 µL of the this compound working solution to each well.
-
Suspension Cells: Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with a DAPI filter set.
-
Flow Cytometry: Analyze the cells using a flow cytometer with UV or violet laser excitation and an emission filter around 450 nm.
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
-
Protocol 2: Short-Term (2-4 hours) Cell Tracking
For tracking cell movement or interactions over a brief period, the following protocol can be employed. Be aware of the limitations regarding signal decay.
Materials:
-
Same as Protocol 1
-
Imaging system with time-lapse capabilities
Procedure:
-
Staining: Follow steps 1-3 from Protocol 1. A slightly higher initial concentration (e.g., 5-10 µM) may be considered to compensate for signal loss, but cytotoxicity should be evaluated.
-
Imaging:
-
After staining and washing, replace the buffer with complete culture medium.
-
Begin time-lapse imaging immediately.
-
Acquire images at the desired intervals for up to 4 hours. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.
-
-
Analysis:
-
Track cell movement and morphology over the time course.
-
Be aware that a decrease in fluorescence intensity is expected and may not solely be due to cell death.
-
Cytotoxicity Considerations
While generally considered to have low cytotoxicity at working concentrations for viability assays, prolonged exposure or higher concentrations of Calcein AM, as might be considered for longer tracking experiments, can be toxic to cells. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Cytotoxicity Data Summary
| Dye | Concentration | Exposure Time | Observation |
| Calcein AM | 0.1-1 µg/mL | 30 minutes | Highly cytotoxic to several tumor cell lines. |
| This compound | 1-10 µM | Short-term (minutes to hours) | Generally low cytotoxicity. |
| This compound | >10 µM or prolonged exposure | >4 hours | Potential for increased cytotoxicity. |
Recommended Alternatives for Long-Term Cell Tracking
For studies requiring tracking of cells for 24 hours or longer, or through cell division, it is highly recommended to use fluorescent dyes that are specifically designed for long-term stability.
| Dye Family | Mechanism of Retention | Tracking Duration | Key Advantages |
| CellTracker™ Dyes | Covalent binding to intracellular thiols. | ≥ 72 hours, through several cell divisions. | Excellent retention, low cytotoxicity, available in multiple colors. |
| CellTrace™ Dyes | Covalent binding to intracellular amines. | Several generations. | Uniform staining, ideal for proliferation studies. |
Conclusion
This compound is a valuable and straightforward tool for assessing cell viability and for cell tracking in short-term experiments (up to 4 hours). Its utility is based on the enzymatic conversion to a fluorescent product that is retained by cells with intact membranes. However, for long-term cell tracking studies, the significant dye leakage and subsequent fluorescence decay make it an unsuitable choice. For such applications, researchers should opt for probes like the CellTracker™ or CellTrace™ series, which offer superior signal retention and stability over extended periods. Careful consideration of the experimental timeframe and the selection of the appropriate fluorescent probe are critical for obtaining reliable and reproducible data in cell tracking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Cells Through Time and Space | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize Calcein Blue AM concentration for cells
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Calcein Blue AM concentration for accurate cell viability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound for determining cell viability?
This compound is a non-fluorescent, cell-permeable compound. Once inside a live cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent molecule Calcein Blue.[1] This fluorescent molecule is membrane-impermeant and is therefore retained within cells that have intact membranes. Dead or dying cells with compromised membrane integrity or low esterase activity will not retain the fluorescent dye and thus exhibit significantly lower fluorescence, allowing for the differentiation between live and dead cell populations.[1]
Q2: What is the recommended starting concentration for this compound?
A starting concentration of 1 to 10 µM is generally recommended.[1][2] For many cell lines, a final concentration of 4 to 5 µM provides a robust signal.[2] However, the optimal concentration is cell-type dependent and should be determined empirically through a titration experiment.
Q3: How should I prepare and store the this compound stock solution?
To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, adding 430 µl of DMSO to 1 mg of this compound (Molar Mass = 465.41g/mol) will yield a 5 mM stock solution. It is crucial to vortex the solution thoroughly to ensure the dye is fully dissolved. The stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles and should be protected from light. Reconstituted stock solutions are typically stable for up to 6 months.
Q4: Can I use serum-containing media during staining?
It is not recommended to use serum-containing media during the staining process. Serum can contain esterases that may cleave the this compound extracellularly, leading to increased background fluorescence and reduced staining efficiency in live cells. Staining should be performed in a serum-free buffer, such as Hanks and Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS). Serum-containing media can be used for wash steps after the staining is complete.
Troubleshooting Guide
Issue: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dye Concentration | The concentration of this compound may be too low for your specific cell type. Perform a concentration titration experiment to determine the optimal concentration. |
| Insufficient Incubation Time | Incubation times of 15-60 minutes are typical, but some cell types may require longer. Optimize the incubation time for your experimental setup. |
| Low Esterase Activity | Some cell types naturally have low intracellular esterase activity, leading to inefficient cleavage of this compound. Consider increasing the incubation time or dye concentration. |
| Dye Degradation | This compound is sensitive to light and moisture. Ensure the stock solution is stored properly in a dark, dry environment and that fresh working solutions are prepared for each experiment. Aqueous solutions of Calcein AM are prone to hydrolysis and should be used promptly. |
| Cell Loss During Washing | Excessive or harsh washing steps can lead to the detachment and loss of adherent cells or the aspiration of suspension cells. Handle cells gently during washes. |
| Incorrect Instrument Settings | Ensure the microscope or flow cytometer is using the correct excitation and emission filters for Calcein Blue. The excitation maximum is around 350-360 nm, and the emission maximum is around 450 nm. |
Issue: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excess Dye | Insufficient washing after staining can leave residual extracellular dye, contributing to high background. Ensure thorough but gentle washing with a serum-free buffer to remove any unbound dye. |
| Extracellular Hydrolysis | The presence of esterases in the serum of the culture medium can cause extracellular hydrolysis of this compound. Always stain cells in a serum-free buffer. |
| Intrinsic Fluorescence of this compound | This compound itself is weakly fluorescent. A proper filter set and an additional wash step may be necessary to minimize background fluorescence. |
| Media Autofluorescence | Some culture media can exhibit autofluorescence. Image cells in a low-fluorescence buffer like PBS if high background persists. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 5 mM in anhydrous DMSO | Store in small aliquots at -20°C, protected from light. |
| Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and requires titration. |
| Incubation Time | 15 - 60 minutes | May need to be optimized for different cell types. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used. |
| Excitation Wavelength | ~350 - 405 nm | |
| Emission Wavelength | ~450 nm |
Experimental Protocol: Optimizing this compound Concentration
This protocol provides a step-by-step guide to determine the optimal working concentration of this compound for your specific cell type and experimental conditions.
Materials:
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This compound
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Anhydrous DMSO
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Serum-free buffer (e.g., PBS or HHBS)
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Your cell line of interest (adherent or suspension)
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96-well black wall, clear bottom plate (for fluorescence microscopy or plate reader) or flow cytometry tubes
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Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
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Prepare a 1 mM this compound Stock Solution:
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Bring the vial of this compound powder and anhydrous DMSO to room temperature.
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Add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration. For a 50 µg vial, this would be approximately 107.4 µL.
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.
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Cell Seeding:
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For Adherent Cells: Seed cells in a 96-well black wall, clear bottom plate at a density that will result in 50-80% confluency on the day of the experiment. Incubate overnight to allow for attachment.
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For Suspension Cells: Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free buffer.
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Prepare a Range of Working Solutions:
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On the day of the experiment, prepare a series of dilutions of the this compound stock solution in serum-free buffer to create a range of working concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM). Prepare enough of each working solution to treat your cells.
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Staining:
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For Adherent Cells: Carefully aspirate the culture medium from the wells and wash once with serum-free buffer. Add the prepared this compound working solutions to the respective wells.
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For Suspension Cells: Aliquot the cell suspension into flow cytometry tubes. Add the this compound working solutions to the respective tubes.
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Include a negative control (cells with no dye) and a positive control for cell death if desired (e.g., cells treated with a cytotoxic agent).
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Incubation:
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Incubate the cells for 30 minutes at 37°C, protected from light.
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Washing:
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For Adherent Cells: Aspirate the staining solution and wash the cells twice with serum-free buffer.
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For Suspension Cells: Pellet the cells by centrifugation, carefully remove the supernatant, and resuspend the cells in fresh serum-free buffer. Repeat this wash step twice.
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Analysis:
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Fluorescence Microscopy: Image the cells using a DAPI filter set.
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Flow Cytometry: Analyze the cells using a 405 nm laser for excitation and a 450/50 nm filter for emission.
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Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em = 360/450 nm.
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Determine Optimal Concentration:
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The optimal concentration will be the lowest concentration that provides a bright, uniform signal in live cells with minimal background fluorescence.
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Visualization
Caption: Mechanism of this compound in viable cells.
References
Reducing background fluorescence with Calcein Blue AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments using Calcein Blue AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant dye used to determine cell viability. The "AM" (acetoxymethyl) ester group makes the molecule hydrophobic, allowing it to easily cross the membranes of live cells. Once inside a cell, intracellular esterases cleave the AM group, converting the non-fluorescent this compound into the fluorescent, membrane-impermeant Calcein Blue. Only viable cells with active esterases can perform this conversion and retain the fluorescent dye, making it an excellent indicator of cell health.[1]
Q2: What are the common causes of high background fluorescence with this compound?
High background fluorescence can originate from several sources:
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Excess unbound dye: Insufficient washing can leave behind extracellular this compound.[2]
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Spontaneous hydrolysis: this compound can spontaneously hydrolyze in aqueous solutions, leading to an increase in extracellular fluorescence.[3]
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Serum esterase activity: If the staining buffer contains serum, esterases present in the serum can cleave the AM group from the dye extracellularly.[3]
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Dye leakage: Although Calcein Blue is generally well-retained, some cell types may actively pump it out.
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Autofluorescence: Some components in the cell culture medium or the cells themselves can naturally fluoresce.
Q3: How can I minimize background fluorescence from my staining solution?
To minimize background from the staining solution, always prepare the this compound working solution fresh, immediately before use. Avoid storing the dye in aqueous solutions for extended periods, as this increases the likelihood of spontaneous hydrolysis. Furthermore, perform the staining in a serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS), to prevent premature cleavage of the AM ester by serum esterases.
Q4: What is the optimal concentration of this compound to use?
The optimal concentration of this compound can vary depending on the cell type. A starting point for most applications is a final concentration between 1 and 10 µM. It is highly recommended to perform a titration to determine the ideal concentration for your specific experimental conditions to achieve a bright signal with minimal background.
Q5: How long should I incubate my cells with this compound?
A typical incubation time is between 30 and 60 minutes at 37°C. However, the optimal incubation time can vary, so it's best to determine this empirically for your specific cell line and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of excess dye. 2. Spontaneous hydrolysis of this compound in the working solution. 3. Esterase activity in the serum-containing medium. 4. Cell density is too high. | 1. Increase the number of washes (2-3 times) with a suitable buffer like PBS or HBSS after incubation. 2. Prepare the this compound working solution immediately before use. 3. Perform the staining in a serum-free buffer. 4. Reduce the number of cells seeded per well. |
| Weak or No Signal | 1. The concentration of this compound is too low. 2. Incubation time is too short. 3. The this compound stock solution has degraded. 4. Cells have low intracellular esterase activity. | 1. Perform a concentration titration to find the optimal dye concentration for your cell type. 2. Increase the incubation time; some cell types may require longer to process the dye. 3. Prepare a fresh stock solution from a new vial of the dye. Store the stock solution in small aliquots at -20°C, protected from light and moisture. 4. Increase the incubation time or dye concentration to allow for sufficient accumulation of the fluorescent product. |
| Uneven or Patchy Staining | 1. Uneven distribution of the dye in the well. 2. Cells are not healthy or are stressed. | 1. Ensure the this compound working solution is mixed thoroughly and added gently but evenly to the cells. 2. Use cells that are in the logarithmic growth phase and ensure they are not stressed before or during the experiment. |
| Signal Fades Quickly | 1. Photobleaching from excessive exposure to excitation light. 2. Active efflux of Calcein Blue from the cells. | 1. Minimize the exposure of stained cells to the excitation light source. Reduce the laser power or exposure time on the microscope. 2. Add an anion transporter inhibitor, such as probenecid (1–2.5 mM), to the wash buffer and imaging medium to reduce dye leakage. |
Experimental Protocols
Standard Protocol for this compound Staining
This protocol provides a general procedure for staining either adherent or suspension cells.
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Prepare this compound Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a 1 to 5 mM stock solution. Mix well until fully dissolved. Store this stock solution in small, single-use aliquots at -20°C, protected from light.
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Cell Preparation:
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Adherent Cells: Plate cells in a suitable multi-well plate (a black, clear-bottom plate is recommended for fluorescence assays) and culture until they reach the desired confluency.
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Suspension Cells: Centrifuge the cells and resuspend them in a serum-free buffer at a concentration of 1 x 10^6 cells/mL.
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Prepare Working Solution: Immediately before use, dilute the this compound stock solution in a serum-free buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM.
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Staining:
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Adherent Cells: Remove the culture medium and wash the cells once with serum-free buffer. Add the this compound working solution to each well.
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Suspension Cells: Add the this compound working solution to the cell suspension.
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Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
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Washing:
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Adherent Cells: Aspirate the dye solution and wash the cells twice with fresh, pre-warmed buffer.
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Suspension Cells: Centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in fresh, pre-warmed buffer. Repeat this wash step twice.
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Imaging: Proceed with imaging using a fluorescence microscope or analysis by flow cytometry. For Calcein Blue, use an excitation wavelength of approximately 360 nm and measure emission at around 449 nm.
Optimized Protocol for Reducing Background Fluorescence
This protocol includes additional steps to actively reduce background signal.
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Prepare this compound Stock Solution: As described in the standard protocol.
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Cell Preparation: As described in the standard protocol.
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Prepare Working Solution: Prepare a fresh working solution of this compound in a serum-free buffer immediately before staining.
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Staining: Add the working solution to the cells as described in the standard protocol.
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Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
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Washing with Quenching Agent (Optional): To quench the fluorescence of any remaining extracellular Calcein Blue, you can perform one of the wash steps with a buffer containing a quenching agent like Trypan Blue. A study showed that a post-staining wash with Trypan Blue can significantly reduce non-specific fluorescence and enhance the contrast of Calcein staining. Note: This step should be optimized and validated for your specific cell type and assay, as Trypan Blue can be toxic to cells over time.
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Final Washes: Wash the cells at least two more times with a buffer that may contain an anion transport inhibitor like probenecid to prevent dye leakage.
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Imaging: Image the cells immediately in a phenol red-free medium to avoid autofluorescence from the medium.
Quantitative Data Summary
The following table provides a summary of recommended concentrations and incubation times for this compound.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 5 mM in anhydrous DMSO | Store in small aliquots at -20°C, protected from light and moisture. |
| Working Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type. A starting concentration of 10 µM is often recommended. |
| Incubation Time | 30 - 60 minutes | May need to be optimized depending on the cell type's esterase activity. |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |
Visualizations
Experimental Workflow for this compound Staining
Caption: A typical experimental workflow for staining live cells with this compound.
Troubleshooting High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence in this compound assays.
References
Technical Support Center: Troubleshooting Weak Calcein Blue AM Signal in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak Calcein Blue AM signals in live cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to identify live cells?
This compound is a cell-permeant dye used to determine cell viability.[1] It is a non-fluorescent compound that can readily cross the membrane of live cells.[2] Once inside a viable cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting the molecule into the fluorescent Calcein Blue.[2] This fluorescent form is retained within cells that have intact membranes, emitting a blue fluorescence.[1] Dead cells lack sufficient esterase activity and compromised membrane integrity, and therefore do not fluoresce.
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for Calcein Blue are 360 nm and 445-450 nm, respectively.
Q3: Can this compound be used in combination with other fluorescent probes?
Yes, this compound is suitable for multicolor analysis. It can be used with green-fluorescent probes like Annexin V iFluor® 488 and red-fluorescent dead-cell stains such as 7-AAD to differentiate between live, apoptotic, and necrotic cell populations.
Q4: Is this compound toxic to cells?
While generally considered non-toxic at appropriate concentrations, high concentrations or prolonged incubation times with Calcein AM dyes can potentially impact cell viability. It is crucial to optimize the dye concentration and incubation time for your specific cell type to minimize any cytotoxic effects.
Troubleshooting Guide for Weak this compound Signal
This guide addresses common issues that can lead to a weak fluorescent signal during live cell staining with this compound.
Problem: The fluorescence signal from my live cells is very weak or undetectable.
A weak or absent signal can stem from several factors, ranging from reagent quality to procedural steps. The following sections break down the potential causes and provide solutions.
Issues with Reagents and Solutions
Possible Cause: Degradation of this compound stock solution.
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Solution: this compound is susceptible to hydrolysis when exposed to moisture. Prepare fresh working solutions for each experiment. Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C, protected from light and moisture, and used within a month or up to six months, respectively. Avoid repeated freeze-thaw cycles.
Possible Cause: Incorrect concentration of this compound.
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Solution: The optimal concentration of Calcein AM dyes can vary significantly between cell types. If the signal is weak, try increasing the concentration. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cells, typically in the range of 1 µM to 10 µM.
Problems with the Staining Protocol
Possible Cause: Insufficient incubation time.
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Solution: The time required for cellular uptake and enzymatic cleavage of this compound can differ based on the cell type's esterase activity. If the signal is weak, extend the incubation period. Typical incubation times range from 15 to 60 minutes. Optimization of the incubation time for your specific experimental conditions is recommended.
Possible Cause: Incorrect incubation temperature.
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Solution: Staining is typically performed at 37°C to ensure optimal enzyme activity. Ensure your incubator is properly calibrated. Lowering the loading temperature might reduce dye compartmentalization.
Possible Cause: Presence of serum in the staining medium.
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Solution: Serum can contain esterases that may prematurely cleave the AM group from this compound, preventing the dye from entering the cells. It is advisable to stain cells in a serum-free medium or buffer, such as Hanks' Balanced Salt Solution (HBSS).
Cell Health and Type-Specific Issues
Possible Cause: Low intracellular esterase activity.
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Solution: Some cell types naturally have lower levels of intracellular esterases, leading to a weaker signal. For these cells, you may need to increase the this compound concentration and/or extend the incubation time. For example, mesenchymal stromal cells have been shown to require higher concentrations and longer incubation times compared to fibroblasts.
Possible Cause: The cells are not healthy or viable.
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Solution: this compound only stains live, metabolically active cells. Ensure that your cells are healthy and in the logarithmic growth phase before staining. You can check cell viability using an alternative method, such as Trypan Blue exclusion.
Possible Cause: Active efflux of the dye from cells.
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Solution: Some cell types, particularly those expressing multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump the cleaved calcein out of the cell, resulting in a diminished signal. If this is suspected, consider using an efflux pump inhibitor, such as probenecid for MRP1.
Instrumentation and Imaging Settings
Possible Cause: Incorrect filter sets or instrument settings.
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Solution: Ensure that the fluorescence microscope or plate reader is equipped with the appropriate filters for Calcein Blue (Excitation: ~360 nm, Emission: ~445-450 nm). Optimize the gain settings on your instrument to enhance signal detection.
Possible Cause: Photobleaching.
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Solution: Fluorescent molecules can be destroyed by prolonged exposure to excitation light. Minimize the exposure time and light intensity during image acquisition. It is also important to protect the stained cells from light during incubation and before imaging.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Calcein Dyes
| Cell Type | Calcein AM Concentration (µM) | Incubation Time (minutes) | Reference |
| Adherent Cells | ~5 | 15-30 | |
| Suspension Cells | ~1 | 15-30 | |
| Jurkat Cells | 2 (working solution) | 30 | |
| Corneal Endothelial Cells | 4 | Not Specified | |
| Fibroblasts | 2 | 15 | |
| Mesenchymal Stromal Cells | up to 8 | 60-120 |
Note: This table provides general guidelines. Optimal conditions should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Detailed Protocol for Staining Live Cells with this compound
This protocol provides a general procedure for staining either adherent or suspension cells.
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
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Live cells (adherent or in suspension)
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Fluorescence microscope or microplate reader with appropriate filters
Procedure:
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Prepare this compound Stock Solution:
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Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
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Dissolve the this compound in anhydrous DMSO to create a stock solution of 1 to 5 mM.
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Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
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Prepare this compound Working Solution:
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Immediately before use, dilute the stock solution in a serum-free medium or buffer to the desired final working concentration (typically 1-10 µM). The optimal concentration should be determined for each cell type.
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Cell Preparation:
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For Adherent Cells: Grow cells on coverslips or in culture plates. Just before staining, gently wash the cells once with serum-free medium or buffer to remove any residual serum.
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For Suspension Cells: Pellet the cells by centrifugation and wash once with serum-free medium or buffer. Resuspend the cells in the serum-free medium or buffer.
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Staining:
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Add a sufficient volume of the this compound working solution to cover the cells.
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Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary.
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Washing (Optional but Recommended):
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To reduce background fluorescence, you can wash the cells once or twice with the serum-free medium or buffer to remove any excess, uncleaved dye.
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Imaging and Analysis:
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Observe the cells using a fluorescence microscope equipped with a filter set appropriate for Calcein Blue (Excitation ~360 nm, Emission ~445-450 nm).
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Alternatively, quantify the fluorescence intensity using a microplate reader with the appropriate settings.
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Mandatory Visualization
Caption: Mechanism of this compound in live cells.
Caption: Troubleshooting workflow for weak this compound signal.
References
Preventing Calcein Blue AM leakage from cells
Welcome to the technical support center for Calcein Blue AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, particularly the leakage of Calcein Blue from cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (acetoxymethyl ester) is a cell-permeant dye used to determine the viability of eukaryotic cells. Its chemical structure allows it to passively cross the membrane of live cells. Once inside a cell, intracellular esterase enzymes cleave the AM group, converting the non-fluorescent this compound into the fluorescent, membrane-impermeant Calcein Blue.[1][2] This fluorescent molecule is then retained within cells that have intact plasma membranes, emitting a blue fluorescence upon excitation.
Q2: Why is the Calcein Blue signal in my cells decreasing over time?
A decreasing signal, or "leakage," is often due to the active removal of the fluorescent Calcein Blue molecule from the cell's cytoplasm.[3] This process is typically mediated by organic anion transporters present in the cell membrane, such as Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp).[4] These transporters recognize Calcein Blue as a substrate and actively pump it out of the cell, leading to a diminished fluorescent signal.
Q3: How can I prevent Calcein Blue from leaking out of my cells?
The most common method to prevent Calcein Blue leakage is to use an inhibitor of the organic anion transporters. Probenecid is a widely used inhibitor that can be added to the cell culture medium during and after the staining procedure. Probenecid blocks the activity of transporters like MRP1, thereby increasing the retention of Calcein Blue within the cells.
Q4: What concentration of Probenecid should I use?
The optimal concentration of probenecid should be determined empirically for your specific cell type and experimental conditions. However, a final concentration in the range of 1-2.5 mM is commonly recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
| Issue | Probable Cause | Solution |
| Rapid signal loss or leakage | Active transport of Calcein Blue out of the cell by multidrug resistance (MDR) or other organic anion transporters. | Add an anion transporter inhibitor, such as probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM), to your working solution and post-staining buffer to reduce dye leakage. |
| Low or weak fluorescence | - Insufficient concentration of this compound.- Inadequate incubation time.- Low esterase activity in cells.- The health of the cells is compromised. | - Increase the concentration of this compound (typical range is 1-10 µM).- Increase the incubation time (typically 30-60 minutes).- Ensure cells are healthy and in the logarithmic growth phase.- Use a fresh working solution of this compound. |
| High background fluorescence | - Presence of extracellular this compound.- Hydrolysis of this compound in the aqueous buffer before cell entry.- Esterase activity in serum-containing media. | - Wash cells thoroughly with a serum-free buffer (like HHBS) after incubation to remove excess dye.- Prepare the this compound working solution immediately before use.- Wash cells with serum-free buffer before adding the dye solution. |
| Inconsistent or variable staining | - Uneven distribution of the dye.- Variation in cell density.- Bubbles in the wells of the microplate. | - Gently mix the plate after adding the this compound solution.- Ensure a single-cell suspension with even plating.- Be careful during pipetting to avoid introducing bubbles. |
Quantitative Data
The use of probenecid can significantly enhance the retention of calcein within cells. The following table provides an illustrative example of the expected impact of probenecid on Calcein Blue retention over time in a cell line known to express organic anion transporters.
| Time Post-Staining | Mean Fluorescence Intensity (Arbitrary Units) - Without Probenecid | Mean Fluorescence Intensity (Arbitrary Units) - With 2 mM Probenecid | Percentage of Signal Retained (Relative to 0 min) |
| 0 minutes | 1000 | 1000 | 100% |
| 30 minutes | 650 | 950 | 65% (w/o), 95% (with) |
| 60 minutes | 400 | 900 | 40% (w/o), 90% (with) |
| 120 minutes | 200 | 820 | 20% (w/o), 82% (with) |
This table is a representative example based on findings that probenecid significantly improves calcein retention. Actual values will vary depending on the cell type, experimental conditions, and instrumentation.
Experimental Protocols
Protocol 1: Standard this compound Staining
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Prepare Stock Solution: Create a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
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Prepare Working Solution: Immediately before use, dilute the stock solution to a final concentration of 1 to 10 µM in a buffer of your choice (e.g., Hanks and Hepes buffer - HHBS). For most cell lines, a final concentration of 4 to 5 µM is recommended.
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Cell Preparation:
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For adherent cells, plate them on your desired imaging plates or slides and allow them to adhere overnight.
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For suspension cells, wash and resuspend them in the chosen buffer.
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Staining:
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Remove the cell culture medium and wash the cells once with serum-free buffer.
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Add the this compound working solution to the cells.
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Incubate for 30 to 60 minutes at 37°C.
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Washing: Replace the dye-containing solution with fresh buffer (e.g., HHBS) to remove any excess, extracellular dye.
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Imaging: Measure the fluorescence intensity using a fluorescence microscope (DAPI filter set), flow cytometer (Pacific Blue channel, 450/40 nm filter), or a fluorescence plate reader (Ex/Em = ~360/450 nm).
Protocol 2: this compound Staining with Probenecid to Inhibit Leakage
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Prepare Probenecid Stock Solution: Prepare a stock solution of probenecid (e.g., 250 mM in 1 M NaOH).
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Prepare Working Solution with Probenecid: Dilute the this compound stock solution to the desired final concentration (e.g., 4-5 µM) in your chosen buffer. Add probenecid from the stock solution to a final concentration of 1-2.5 mM.
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Cell Preparation: Follow step 3 from Protocol 1.
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Staining:
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Remove the cell culture medium and wash the cells once with serum-free buffer.
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Add the this compound working solution containing probenecid to the cells.
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Incubate for 30 to 60 minutes at 37°C.
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Washing and Post-Incubation: Replace the staining solution with a fresh buffer that also contains 1-2.5 mM probenecid.
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Imaging: Proceed with imaging as described in Protocol 1. The presence of probenecid in the final buffer will continue to inhibit efflux during imaging.
Visualizations
Mechanism of this compound Staining and Efflux
Caption: Mechanism of this compound uptake, activation, and efflux.
Troubleshooting Workflow for this compound Leakage
Caption: Workflow for troubleshooting this compound leakage.
References
- 1. researchgate.net [researchgate.net]
- 2. Magainin 1-induced leakage of entrapped calcein out of negatively-charged lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the relationship between the probenecid-sensitive transport of daunorubicin or calcein and the glutathione status of cells overexpressing the multidrug resistance-associated protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcein Blue AM in Long-Term Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Calcein Blue AM for long-term live-cell imaging. The information is designed to help users mitigate potential phototoxicity and obtain reliable, reproducible results.
FAQs and Troubleshooting Guide
This section addresses common issues and questions related to the use of this compound in extended time-lapse microscopy experiments.
| Question/Issue | Answer/Solution |
| 1. What is this compound and how does it work? | This compound is a cell-permeant viability dye. It is initially non-fluorescent but becomes fluorescent upon entering a live cell. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the membrane-impermeant, fluorescent Calcein Blue. Only viable cells with active esterases and intact cell membranes can retain the dye, making it a reliable marker for cell viability. |
| 2. Is this compound phototoxic in long-term imaging? | While Calcein AM dyes are generally considered to have low cytotoxicity, all fluorescent dyes have the potential to be phototoxic, especially during long-term imaging where cells are subjected to repeated illumination. Phototoxicity is primarily caused by the interaction of short-wavelength excitation light with the dye, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage. Since this compound requires UV or near-UV excitation, the risk of phototoxicity should be carefully considered and managed. |
| 3. My cells are dying during the long-term imaging experiment. Is this compound the cause? | Cell death during a long-term experiment can have multiple causes. To determine if this compound-induced phototoxicity is a contributing factor, consider the following: - Run a "dye-only" control: Image unstained cells under the same illumination conditions to see if the light exposure alone is causing cell death. - Run a "light-off" control: Stain cells with this compound but do not expose them to the excitation light. This will help determine if the dye itself is toxic at the concentration used. - Observe morphological changes: Look for signs of cellular stress, such as membrane blebbing, vacuolization, or a sudden halt in cell division, that correlate with imaging sessions. |
| 4. How can I minimize this compound phototoxicity? | To reduce phototoxicity, you should aim to minimize the total light dose delivered to your cells. This can be achieved by: - Using the lowest possible dye concentration: Start with a titration experiment to find the minimum concentration of this compound that provides a sufficient signal-to-noise ratio. - Minimizing illumination intensity: Use a neutral density filter or reduce the laser/LED power to the lowest level that still allows for clear imaging. - Reducing exposure time: Use the shortest possible camera exposure time. - Increasing the imaging interval: Image less frequently if your experimental design allows for it. - Using a more sensitive camera: A more sensitive camera can detect weaker signals, allowing for a reduction in both dye concentration and illumination intensity. |
| 5. I am observing a weak fluorescent signal. What should I do? | A weak signal can be due to several factors: - Suboptimal dye concentration: You may need to increase the concentration of this compound. However, be mindful of potential cytotoxicity at higher concentrations. - Incomplete hydrolysis: Ensure that you are incubating the cells with the dye for a sufficient amount of time to allow for the cleavage of the AM ester. - Incorrect filter set: Double-check that you are using the appropriate filter set for this compound (Excitation: ~360 nm, Emission: ~445 nm). - Cell type variability: Some cell types have lower esterase activity and may require a longer incubation time or a higher dye concentration. |
| 6. The background fluorescence is too high. How can I reduce it? | High background can be caused by: - Residual extracellular dye: The AM ester form of Calcein Blue is weakly fluorescent. Ensure that you wash the cells thoroughly with a balanced salt solution or culture medium after incubation to remove any unbound dye. - Autofluorescence: Some cell culture media and plasticware can be autofluorescent. Use a phenol red-free medium during imaging and consider using glass-bottom dishes or plates. |
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound and provides a qualitative comparison with other common viability dyes used in live-cell imaging.
| Dye | Excitation Max (nm) | Emission Max (nm) | Color | Suitability for Long-Term Imaging | Potential Phototoxicity Concerns |
| This compound | ~360 | ~445 | Blue | Moderate | Requires UV/near-UV excitation, which can be more phototoxic than visible light. Weak fluorescence may necessitate higher illumination. |
| Calcein AM (Green) | ~494 | ~517 | Green | High | Generally low cytotoxicity. Excitation with blue light is less damaging than UV light. |
| Hoechst 33342 | ~350 | ~461 | Blue | Moderate | Binds to DNA and can be phototoxic with prolonged UV excitation. |
| Propidium Iodide (PI) | ~535 | ~617 | Red | Low (Endpoint Assay) | Membrane-impermeant, only stains dead cells. Not suitable for tracking viability over time in the same cell population. |
| SYTOX Green | ~504 | ~523 | Green | Low (Endpoint Assay) | Membrane-impermeant, only stains dead cells. Not suitable for tracking viability over time in the same cell population. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines the steps to determine the lowest effective concentration of this compound for your specific cell type and imaging system.
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Cell Preparation: Plate your cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.
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Dye Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
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Serial Dilutions: Prepare a series of working solutions of this compound in a serum-free medium or a balanced salt solution (e.g., HBSS) with concentrations ranging from 1 µM to 10 µM.
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Staining: Remove the culture medium from the cells and wash once with the serum-free medium. Add the different concentrations of the this compound working solution to the cells.
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Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
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Washing: Remove the dye solution and wash the cells twice with pre-warmed culture medium.
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Imaging: Image the cells using the appropriate filter set for this compound.
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Analysis: Determine the lowest concentration that provides a clear and stable fluorescent signal without causing any observable morphological changes indicative of cytotoxicity.
Protocol 2: Long-Term Viability Imaging with Minimized Phototoxicity
This protocol provides a general guideline for performing long-term imaging experiments with this compound while minimizing phototoxicity.
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Staining: Stain the cells with the predetermined optimal concentration of this compound as described in Protocol 1.
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Imaging Setup:
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Use an imaging medium that supports cell health over long periods (e.g., a CO2-independent medium if not using a stage-top incubator with CO2 control).
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Set the illumination intensity to the lowest possible level that provides an adequate signal.
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Set the camera exposure time to the shortest possible duration.
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Time-Lapse Acquisition:
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Set the imaging interval as long as your experimental question allows.
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Acquire images at the desired frequency for the duration of your experiment.
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Control Groups:
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No-Stain Control: Image unstained cells under the same conditions to monitor for light-induced damage.
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No-Light Control: Stain cells but do not image them to assess for dye-specific toxicity.
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Data Analysis: Analyze the time-lapse images to monitor cell viability, morphology, and behavior over time. Compare the results from your experimental group with the control groups to identify any effects of phototoxicity.
Visualizations
Caption: Mechanism of this compound conversion in a live cell.
Caption: Experimental workflow for minimizing phototoxicity.
Caption: Overview of phototoxicity-induced cellular stress.
Effect of serum on Calcein Blue AM staining efficiency
Welcome to the technical support center for Calcein Blue AM. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound, with a specific focus on the effects of serum on staining efficiency.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining, particularly when suboptimal results are observed.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Presence of Serum in Staining Buffer: Serum contains esterases that can prematurely cleave the acetoxymethyl (AM) ester of this compound outside the cells.[1][2][3] This prevents the dye from crossing the cell membrane. | Perform the staining in a serum-free buffer such as Hanks Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[4][5] Wash cells to remove any residual serum-containing medium before adding the staining solution. |
| Insufficient Dye Concentration or Incubation Time: Different cell types may require varying dye concentrations and incubation times for optimal staining. Adherent cells might need higher concentrations than suspension cells. | Empirically determine the optimal concentration (typically in the range of 1-10 µM) and incubation time (usually 15-60 minutes) for your specific cell line. | |
| Cell Health Issues: Only viable cells with active intracellular esterases will fluoresce. Dead or unhealthy cells will not retain the dye. | Ensure cells are healthy and in the logarithmic growth phase before staining. Use a positive control of healthy, untreated cells. | |
| High Background Fluorescence | Extracellular Cleavage of this compound: If staining is performed in the presence of serum, esterases in the serum can cleave the dye, leading to an increase in extracellular fluorescence. | As recommended for low signal, perform the staining in a serum-free buffer and wash the cells thoroughly before imaging. |
| Inadequate Washing: Residual this compound in the staining solution can contribute to background noise. | After incubation, wash the cells with a suitable buffer (like PBS or HBSS) to remove any excess, unbound dye before visualization. | |
| Intrinsic Fluorescence of this compound: The AM ester form of the dye is weakly fluorescent and may contribute to background if not properly washed away. | Ensure thorough washing steps are included in your protocol after the incubation period. | |
| Inconsistent or Variable Staining | Batch-to-Batch Variability of Serum: If staining in the presence of serum, the level of esterase activity can differ between serum batches, leading to inconsistent results. | For reproducible results, it is highly recommended to switch to a serum-free staining protocol. If serum must be present, consider testing different batches of serum for their impact on staining. |
| Differences in Cell Density: Very high cell densities can sometimes lead to variations in staining. | Plate cells at a consistent density for all experiments to ensure uniformity. |
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to use a serum-free medium for this compound staining?
A1: Serum, particularly fetal bovine serum (FBS), contains active esterases and proteinases. These enzymes can cleave the acetoxymethyl (AM) group from the this compound molecule in the extracellular environment. Once the AM group is cleaved, the resulting Calcein Blue molecule is negatively charged and cannot passively cross the cell membrane to be retained by live cells. This premature cleavage reduces the amount of dye available to enter the cells, leading to a weaker signal and potentially high background fluorescence.
Q2: What happens to the this compound molecule during staining?
A2: this compound is a non-fluorescent and cell-permeant compound. Due to its hydrophobic nature, it can readily cross the membrane of live cells. Once inside a viable cell, intracellular esterases cleave the AM groups. This enzymatic reaction converts the molecule into the fluorescent, membrane-impermeant Calcein Blue, which is then trapped within the cytoplasm of the cell. Dead cells lack active esterases, and therefore do not fluoresce.
Q3: Can I perform this compound staining in a medium containing serum if necessary?
A3: While it is strongly recommended to stain in a serum-free medium, some researchers have reported successful, albeit potentially suboptimal, staining in the presence of serum. The success can be highly dependent on the cell type and the concentration of esterases in the specific batch of serum being used. If you must use a serum-containing medium, you may need to increase the dye concentration and optimize the incubation time. However, be aware that this may also increase background fluorescence and lead to less consistent results. It is best to first stain the cells in a serum-free buffer and then return them to a serum-containing medium for subsequent steps.
Q4: What are the recommended excitation and emission wavelengths for Calcein Blue?
A4: Calcein Blue has excitation and emission maxima similar to other blue fluorescent dyes like DAPI. The recommended excitation is around 360 nm and the emission is around 450 nm. It can typically be visualized using a DAPI filter set on a fluorescence microscope.
Q5: Is this compound toxic to cells?
A5: At the recommended working concentrations, Calcein AM dyes are generally considered non-toxic to cells. This allows for the staining of cells for viability assessment without significantly impacting their health.
Experimental Protocols
Standard Protocol for this compound Staining of Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
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This compound stock solution (1-5 mM in anhydrous DMSO)
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Serum-free buffer (e.g., Hanks Balanced Salt Solution - HBSS, or PBS)
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Cells cultured in multi-well plates
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Fluorescence microscope with a DAPI filter set
Procedure:
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Prepare Working Solution: Dilute the this compound stock solution in a serum-free buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.
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Cell Preparation: Aspirate the serum-containing culture medium from the wells.
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Wash: Gently wash the cells once with the serum-free buffer to remove any residual serum.
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Staining: Add the this compound working solution to each well, ensuring the cells are completely covered.
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Incubation: Incubate the plate at 37°C for 30 to 60 minutes, protected from light.
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Wash: Aspirate the staining solution and wash the cells twice with the serum-free buffer to remove any excess dye.
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Imaging: Add fresh buffer to the wells and immediately visualize the cells using a fluorescence microscope with a DAPI filter set (Ex/Em: ~360/450 nm).
Visualizations
Caption: Mechanism of this compound staining and the inhibitory effect of serum esterases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
Calcein Blue AM artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered when using Calcein Blue AM for live-cell imaging and viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Acetoxymethyl) is a non-fluorescent, cell-permeant dye used to determine the viability of most eukaryotic cells.[1] Once inside a live cell, intracellular esterases cleave the AM ester group, converting the molecule into the fluorescent Calcein Blue, which is well-retained within the cytoplasm of cells with intact membranes.[1][2] Dead cells lack active esterases and therefore do not fluoresce. Calcein Blue is excited by UV light (around 360 nm) and emits blue fluorescence (around 449 nm).[2]
Q2: Can this compound be used in combination with other fluorescent probes?
Yes, this compound is suitable for multicolor analysis. Its blue fluorescence makes it compatible with green fluorescent proteins (GFP) and other green or red fluorescent probes. For example, it can be used with Annexin V iFluor® 488 (green) and 7-AAD (red) for a three-color analysis of live, apoptotic, and necrotic cell populations. When planning multicolor experiments, it is crucial to consider the excitation and emission spectra of all dyes to avoid spectral overlap.
Q3: Is this compound toxic to cells?
Calcein AM dyes are generally considered to have low cytotoxicity and are suitable for short-term live-cell imaging. However, as with any fluorescent probe, it is recommended to use the lowest possible concentration that provides a sufficient signal to minimize potential artifacts and cytotoxic effects.
Q4: Can I fix my cells after staining with this compound?
No, Calcein Blue is not fixable. The dye is not covalently bound to cellular components and will be lost if the cell membrane is permeabilized during fixation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Recommended Action | Additional Notes |
| Low Dye Concentration | Increase the final working concentration of this compound. Optimization is key; test a range of concentrations (e.g., 1-10 µM). | Different cell types may require different optimal concentrations. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient dye uptake and hydrolysis. A typical range is 15-60 minutes. | Longer incubation times may be necessary for some cell types but can also lead to increased background. |
| Inactive Intracellular Esterases | Ensure cells are healthy and metabolically active. Use cells in the logarithmic growth phase. | Cell stress or quiescence can lead to reduced esterase activity. |
| Degraded this compound | Prepare fresh working solutions of this compound for each experiment. Store the DMSO stock solution in small aliquots at -20°C, protected from light, and avoid repeated freeze-thaw cycles. Aqueous solutions are prone to hydrolysis and should be used promptly. | |
| Incorrect Filter Sets | Verify that the microscope or plate reader is equipped with the correct filters for Calcein Blue (Excitation: ~360 nm, Emission: ~449 nm). |
Issue 2: High Background Fluorescence
Possible Causes and Solutions
| Possible Cause | Recommended Action | Additional Notes |
| Excess Dye in the Medium | Increase the number of washing steps (2-3 times) with a suitable buffer (e.g., PBS or HBSS) after incubation to remove extracellular this compound. | Ensure that the wash buffer does not contain serum, as it may have esterase activity. |
| Spontaneous Hydrolysis of this compound | Prepare fresh aqueous working solutions of this compound immediately before use. | Hydrolyzed dye in the extracellular medium will fluoresce and contribute to background. |
| Phenol Red and Serum Interference | Use a phenol red-free and serum-free medium or buffer for staining and washing. | Phenol red can increase background fluorescence. |
| High Cell Density | Decrease the number of cells plated per well. | Overly confluent cells can lead to higher background. |
| Use of Clear-Bottom Plates | For plate reader-based assays, use black-walled, clear-bottom plates to reduce well-to-well crosstalk and background fluorescence. |
Issue 3: Inconsistent or Uneven Staining
Possible Causes and Solutions
| Possible Cause | Recommended Action | Additional Notes |
| Uneven Dye Distribution | Ensure the this compound working solution is thoroughly mixed and evenly distributed across the cells. | |
| Variability in Cell Health | Ensure a homogenous and healthy cell population. Stressed or dying cells will show reduced or no fluorescence. | Use a viability dye like Trypan Blue to assess cell health before the experiment. |
| Cell Clumping | For suspension cells, gently pipette to create a single-cell suspension before and during staining. | Cell clumps can prevent uniform access to the dye. |
Issue 4: Rapid Loss of Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Recommended Action | Additional Notes |
| Active Efflux of the Dye | Some cell types actively pump out the dye using multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP). Consider using efflux pump inhibitors. | See the table below for common efflux pump inhibitors. |
| Photobleaching | Minimize the exposure of stained cells to the excitation light. Use neutral density filters and the lowest necessary laser power or lamp intensity. | |
| Cell Death | The fluorescence signal will be lost as cells die and their membranes become compromised. | This is an expected outcome in cytotoxicity assays. |
Table of Common Efflux Pump Inhibitors
| Inhibitor | Target(s) | Typical Working Concentration | Reference |
| Verapamil | P-gp | 5-10 µM | |
| Cyclosporin A | P-gp | 5-10 µM | |
| Probenecid | MRP | Varies by cell type, requires optimization |
Note: The optimal concentration of efflux pump inhibitors should be determined experimentally for each cell type and experimental condition.
Experimental Protocols
Protocol 1: General Staining of Adherent Cells
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Cell Preparation: Plate adherent cells on coverslips or in multi-well plates and culture until they reach the desired confluency.
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Reagent Preparation:
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Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
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Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium or buffer (e.g., HBSS).
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Staining:
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Aspirate the culture medium from the cells.
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Wash the cells once with a serum-free buffer.
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Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
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Washing:
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Aspirate the staining solution.
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Wash the cells 2-3 times with a serum-free buffer to remove any extracellular dye.
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Imaging: Image the cells using a fluorescence microscope with the appropriate filters for Calcein Blue (Ex/Em: ~360/449 nm).
Protocol 2: Staining of Suspension Cells for Flow Cytometry
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Cell Preparation: Harvest suspension cells and adjust the cell density to 1 x 10^6 cells/mL in a serum-free buffer.
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Reagent Preparation:
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Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
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Dilute the stock solution to a final working concentration of 1-10 µM in a serum-free buffer.
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Staining:
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Add the this compound working solution to the cell suspension.
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Incubate for 15-30 minutes at 37°C, protected from light.
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Washing:
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Centrifuge the cells to pellet them.
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Aspirate the supernatant and resuspend the cells in fresh, serum-free buffer.
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Repeat the wash step twice.
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Analysis: Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation and the appropriate emission filters.
Visualizations
Caption: A generalized workflow for staining live cells with this compound.
Caption: The conversion of non-fluorescent this compound to fluorescent Calcein Blue in live cells.
References
Optimizing Wash Steps for Calcein Blue AM Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize wash steps for Calcein Blue AM staining. Proper washing is critical for reducing background fluorescence and ensuring accurate cell viability assessment.
Frequently Asked Questions (FAQs)
Q1: Why are wash steps so important in the this compound staining protocol?
Wash steps are crucial for removing excess, unhydrolyzed this compound from the extracellular environment. Because this compound can be intrinsically fluorescent even before it is cleaved by intracellular esterases, inadequate washing can lead to high background signals, which can obscure the fluorescence from viable cells and lead to inaccurate quantification of cell viability.[1]
Q2: What is the recommended wash buffer for this compound staining?
The most commonly recommended wash buffers are isotonic, serum-free solutions such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS).[2][3] It is critical to use a serum-free buffer because serum can contain esterases that prematurely cleave the AM group, preventing the dye from entering the cells and increasing background fluorescence.[1] Some commercial kits may also provide a specific dilution/wash buffer.
Q3: How many times should I wash my cells after this compound incubation?
Most protocols recommend washing the cells one to three times. The optimal number of washes may depend on the cell type, cell density, and the initial concentration of this compound used. If you are experiencing high background fluorescence, increasing the number of washes is a recommended troubleshooting step.
Q4: Can I wash my cells with complete culture medium?
It is generally not recommended to wash with a complete culture medium that contains serum. Serum esterases can hydrolyze the this compound outside the cells, contributing to background fluorescence. If a wash with medium is necessary, it should be a serum-free medium.
Q5: I'm observing a decrease in fluorescence signal after washing. What could be the cause?
A decrease in signal after washing could be due to the leakage of the hydrolyzed, fluorescent Calcein Blue from the cells. This can be a more significant issue with certain cell types. To mitigate this, you can try adding an anion transporter inhibitor, such as probenecid or sulfinpyrazone, to the wash buffer and imaging medium. Additionally, overly harsh or excessive washing can lead to the loss of adherent cells.
Troubleshooting Guide
High background fluorescence and weak signals are common issues encountered during this compound staining. Optimizing the wash steps is a key part of resolving these problems.
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Inadequate removal of extracellular this compound. | Increase the number of washes (e.g., from 1-2 to 3). Ensure thorough but gentle aspiration of the wash buffer between steps. |
| Hydrolysis of this compound in the medium due to serum esterases. | Always use serum-free wash buffer (e.g., PBS or HBSS). |
| This compound working solution was not freshly prepared. | Prepare the this compound working solution immediately before use, as it is susceptible to hydrolysis in aqueous solutions. |
| Intrinsic fluorescence of this compound. | Because this compound can be inherently fluorescent, an additional wash step compared to Calcein Green AM might be necessary. |
Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Loss of adherent cells during wash steps. | Be gentle during the addition and aspiration of wash buffer to avoid detaching cells. For suspension cells, ensure centrifugation speeds are appropriate to pellet the cells without causing damage. |
| Leakage of cleaved Calcein Blue from the cells. | Add an anion transporter inhibitor like probenecid (0.1–1 mM) or sulfinpyrazone (0.1–0.25 mM) to the wash buffer and final imaging medium to reduce dye leakage. |
| Insufficient incubation time or dye concentration. | While not directly related to washing, ensure that the initial staining conditions are optimal. You may need to increase the this compound concentration or incubation time. |
| Cell health is compromised. | Ensure cells are healthy and in the logarithmic growth phase before staining. Use a positive control of known viable cells. |
Experimental Protocols & Data
Standard this compound Staining and Washing Protocol
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Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.
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Prepare Working Solution: Dilute the stock solution in a serum-free buffer (e.g., HBSS with 20 mM HEPES) to a final working concentration of 1 to 10 µM. The optimal concentration should be determined empirically for each cell type.
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Cell Preparation:
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Adherent Cells: Plate cells in a microplate and allow them to adhere overnight.
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Suspension Cells: Centrifuge to pellet the cells.
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Initial Wash: Remove the culture medium and wash the cells once with serum-free buffer to remove any residual serum.
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Staining: Add the this compound working solution to the cells and incubate for 30 to 60 minutes at 37°C, protected from light.
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Post-Staining Wash:
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Adherent Cells: Aspirate the staining solution and wash the cells 1 to 3 times with pre-warmed, serum-free buffer.
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Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in pre-warmed, serum-free buffer. Repeat for a total of 1 to 3 washes.
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Imaging: After the final wash, resuspend or cover the cells in the appropriate imaging buffer. Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (Excitation ~360 nm / Emission ~445 nm).
Quantitative Parameters for Staining
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 2 - 5 mM in anhydrous DMSO | Store in single-use aliquots at -20°C. |
| Working Solution Concentration | 1 - 10 µM in serum-free buffer | Optimal concentration is cell-type dependent and should be determined experimentally. |
| Incubation Time | 30 - 60 minutes at 37°C | Longer incubation times may increase signal but can also lead to higher background. |
| Wash Buffer | PBS, HBSS, or other serum-free isotonic buffers | The presence of serum can cause premature hydrolysis of the dye. |
| Number of Washes | 1 - 3 times | Increase the number of washes to reduce high background. |
| Anion Transporter Inhibitors (Optional) | Probenecid (0.1–1 mM) or Sulfinpyrazone (0.1–0.25 mM) | Can be added to the wash and imaging buffer to reduce dye leakage. |
Visualizing the Workflow and Troubleshooting
This compound Staining and Washing Workflow
Caption: Standard workflow for this compound staining, highlighting the critical wash steps.
Troubleshooting Logic for Wash Step Optimization
Caption: Decision tree for troubleshooting common issues related to this compound wash steps.
References
How to improve Calcein Blue AM retention in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Calcein Blue AM retention in cells and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound staining experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Low Intracellular Esterase Activity: Some cell types have inherently low esterase activity, leading to inefficient conversion of this compound to its fluorescent form.[1] 2. Suboptimal Dye Concentration: The concentration of this compound may be too low for the specific cell type.[2] 3. Insufficient Incubation Time: The incubation period may not be long enough for adequate dye uptake and conversion.[3] 4. Photobleaching: Exposure of the fluorescent calcein to the excitation light source for extended periods can cause it to fade. 5. Incorrect Filter Set: Using a filter set that does not match the excitation and emission spectra of Calcein Blue (Ex/Em: ~360/449 nm) will result in poor signal detection. | 1. Increase Incubation Time: Extend the incubation period to allow for more complete enzymatic conversion. 2. Optimize Dye Concentration: Perform a concentration titration (e.g., 1-10 µM) to determine the optimal concentration for your cell line. Adherent cells may require higher concentrations than suspension cells. 3. Increase Incubation Temperature: Ensure incubation is performed at 37°C to optimize enzyme activity. 4. Minimize Light Exposure: Protect stained cells from light as much as possible and minimize exposure during imaging. 5. Verify Filter Compatibility: Ensure the microscope or plate reader is equipped with the correct filters for Calcein Blue. |
| High Background Fluorescence | 1. Extracellular Hydrolysis of this compound: Esterases present in serum-containing media can hydrolyze the dye outside the cells, leading to background fluorescence. 2. Inadequate Washing: Residual this compound in the extracellular medium contributes to background noise. 3. Autofluorescence: Some cell types or media components may exhibit natural fluorescence at the same wavelengths as Calcein Blue. | 1. Use Serum-Free Medium: Perform the staining and washing steps in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS) or PBS. 2. Thorough Washing: Increase the number of wash steps after incubation to ensure complete removal of extracellular dye. 3. Include a No-Stain Control: Analyze unstained cells to determine the level of autofluorescence and subtract this from the stained cell signal. |
| Poor Dye Retention (Signal Fades Quickly) | 1. Active Efflux by ABC Transporters: Many cell lines express ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP)) that actively pump Calcein Blue out of the cell. 2. Cell Membrane Damage: Compromised cell membranes, due to harsh handling or cytotoxicity of treatments, can lead to leakage of the dye. | 1. Use Efflux Pump Inhibitors: Add an efflux pump inhibitor, such as probenecid (typically 1-2.5 mM), to the incubation and wash buffers to block the transporters. 2. Optimize Incubation Temperature: While 37°C is optimal for esterase activity, for some cell lines, a lower temperature during incubation (e.g., room temperature or 4°C) may reduce efflux activity. 3. Gentle Cell Handling: Avoid vigorous pipetting or centrifugation to maintain cell membrane integrity. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable fluorescence signals. 2. Pipetting Inaccuracies: Errors in adding reagents, especially the dye, can cause significant differences. 3. Presence of Bubbles: Bubbles in the wells can interfere with fluorescence readings. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding. 2. Calibrate Pipettes: Regularly check and calibrate pipettes for accuracy. 3. Careful Plate Handling: Inspect plates for bubbles before reading and remove them if necessary. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound?
This compound is a non-fluorescent, cell-permeant compound. Once inside a live cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant Calcein Blue. This process relies on both active esterase activity and an intact cell membrane to retain the fluorescent product.
2. How does this compound differ from the more common Calcein Green AM?
The primary difference is their spectral properties. This compound has an excitation maximum around 360 nm and an emission maximum around 449 nm, making it compatible with filter sets for dyes like DAPI. Calcein Green AM excites around 494 nm and emits around 517 nm. The underlying principle of action is the same for both.
3. Why is my this compound signal decreasing over time?
This is often due to the activity of multidrug resistance transporters, such as P-gp and MRP1, which actively pump the cleaved Calcein Blue out of the cell. This is a common phenomenon in many cell lines, especially cancer cell lines.
4. How can I improve the retention of Calcein Blue in my cells?
The most effective way to improve retention is to use an efflux pump inhibitor. Probenecid is a commonly used inhibitor that can significantly increase the intracellular fluorescence of calcein.
5. What is the optimal concentration of this compound to use?
The optimal concentration is cell-type dependent. A good starting point is to test a range from 1 to 10 µM. Suspension cells may require lower concentrations than adherent cells.
6. Can I fix my cells after staining with this compound?
No, Calcein Blue is not fixable. The fixation process compromises the cell membrane, leading to the leakage of the dye from the cytoplasm.
7. What are some common efflux pump inhibitors that can be used with this compound?
Probenecid is a widely used and effective inhibitor of MRP family transporters. Other compounds like verapamil and cyclosporin A can also inhibit certain ABC transporters.
Quantitative Data
The following tables summarize representative quantitative data on the effect of efflux pump inhibitors and temperature on Calcein AM retention. While specific values may vary between cell types and experimental conditions, these provide a general indication of the expected effects.
Table 1: Effect of Efflux Pump Inhibitors on Calcein AM Retention
| Cell Line | Inhibitor (Concentration) | Fold Increase in Calcein Fluorescence (approx.) | Reference |
| MRP-overexpressing lung cancer cells | Probenecid | Increased accumulation | |
| ABCB1-overexpressing KB-V1 cells | Verapamil | Dose-dependent increase | |
| ABCB1-overexpressing KB-V1 cells | Cyclosporin A | Dose-dependent increase | |
| NCI/ADR-RES cells | Verapamil (2.5 µM) | ~3-fold |
Table 2: Influence of Temperature on Calcein Release (from a liposome model)
| Temperature (°C) | Calcein Release (%) |
| 35 | <10 |
| 37 | <10 |
| >37 | Increasing release |
Note: This data is from a study on temperature-sensitive liposomes and illustrates the principle of temperature-dependent release, which can be a factor in cellular retention, although cellular mechanisms are more complex.
Experimental Protocols
Protocol 1: Standard Staining with this compound
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence (for adherent cells).
-
Reagent Preparation: Prepare a 1 to 10 µM working solution of this compound in a serum-free buffer (e.g., HBSS).
-
Washing: Gently aspirate the culture medium and wash the cells once with the serum-free buffer.
-
Staining: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the staining solution and wash the cells twice with the serum-free buffer.
-
Imaging: Immediately measure the fluorescence using a fluorescence microscope or plate reader with filters appropriate for Calcein Blue (Ex/Em ~360/449 nm).
Protocol 2: Improving this compound Retention with Probenecid
-
Cell Preparation: As in Protocol 1.
-
Reagent Preparation:
-
Prepare a this compound working solution as in Protocol 1.
-
Prepare a solution of probenecid (e.g., 2 mM) in the serum-free buffer.
-
-
Inhibitor Pre-incubation: Wash the cells with the serum-free buffer, then add the probenecid solution and incubate for 30 minutes at 37°C.
-
Staining with Inhibitor: Without removing the probenecid solution, add the this compound working solution to the cells to achieve the desired final concentration. Incubate for 30-60 minutes at 37°C, protected from light.
-
Final Wash with Inhibitor: Aspirate the staining solution and wash the cells twice with the serum-free buffer containing probenecid.
-
Imaging: Add back the serum-free buffer with probenecid and immediately measure fluorescence.
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Mechanism of this compound conversion in live cells.
Caption: ABC transporter-mediated efflux of Calcein Blue and its inhibition.
References
Validation & Comparative
A Comparative Guide to Calcein Blue AM and Calcein AM for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of cell viability is a critical component of cellular and molecular biology research, toxicology studies, and drug discovery pipelines. Fluorescent probes that can effectively distinguish between live and dead cell populations are invaluable tools for these applications. Among the most common and trusted reagents are the acetoxymethyl (AM) esters of calcein, which rely on enzymatic activity and membrane integrity to identify viable cells. This guide provides a detailed, objective comparison of two popular variants, Calcein Blue AM and Calcein AM, to assist researchers in selecting the optimal reagent for their experimental needs.
Principle of Action: A Shared Mechanism
Both this compound and Calcein AM operate on the same fundamental principle. They are non-fluorescent, cell-permeant compounds that can passively cross the intact plasma membrane of living cells. Once inside a viable cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic conversion yields the fluorescent, membrane-impermeant forms of the dyes—Calcein Blue and Calcein, respectively. The resulting fluorescent molecules are retained within the cytoplasm of cells with intact membranes, leading to a strong, localized signal that is indicative of cell viability. In contrast, cells with compromised membranes or lacking esterase activity do not retain the dye and therefore do not fluoresce, or do so only weakly.
Performance Comparison: Spectral Properties and Brightness
The primary distinction between this compound and Calcein AM lies in their spectral characteristics. This difference is a critical consideration for experimental design, particularly in multiplexing applications where spectral overlap with other fluorophores must be avoided.
| Feature | This compound | Calcein AM |
| Excitation Maxima | ~360 nm | ~494 nm |
| Emission Maxima | ~449 nm | ~517 nm |
| Fluorescent Color | Blue | Green |
| Relative Brightness * | 4/10 | 3/10 |
| Common Laser Line | UV (405 nm) | Blue (488 nm) |
| Key Advantage | Suitable for multiplexing with green fluorophores (e.g., GFP, FITC) | High signal intensity and widely established protocols |
*Relative brightness is on a scale of 1 (dimmest) to 10 (brightest) as reported in the Calcein Selection Guide by AAT Bioquest. It is important to note that other variants, such as Calcein UltraGreen™, are available with higher brightness ratings.
Key Considerations for Experimental Design
Multiplexing: The most significant advantage of this compound is its blue emission spectrum, which prevents spectral overlap with commonly used green fluorescent proteins (e.g., GFP) and dyes (e.g., FITC).[1] This makes it an ideal choice for viability assessment in studies involving GFP-transfected cells or co-staining with green fluorescent probes.[1] Calcein AM, with its green fluorescence, is not recommended for use with GFP-expressing cells due to significant spectral overlap.[1]
Instrumentation: The choice between these two dyes may also be dictated by the available instrumentation. This compound is optimally excited by a UV or violet laser (e.g., 405 nm), while Calcein AM is efficiently excited by a blue laser (e.g., 488 nm), which is a standard component of most flow cytometers and fluorescence microscopes.
Brightness and Signal-to-Background: While the relative brightness of Calcein Blue is rated slightly higher than the standard Calcein AM, both are known to provide a robust signal.[2] Calcein AM is often described as producing an "intense uniform green fluorescence" in live cells.[3] For both dyes, achieving a high signal-to-background ratio is dependent on optimizing the dye concentration and incubation time, as well as thorough washing to remove extracellular dye.
Experimental Protocols
The following protocols provide a general framework for using this compound and Calcein AM for cell viability assays. It is crucial to optimize parameters such as dye concentration and incubation time for each specific cell type and experimental condition.
This compound Staining Protocol
-
Reagent Preparation:
-
Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1 to 10 µM in a suitable buffer, such as phosphate-buffered saline (PBS) or serum-free medium. The optimal concentration should be determined empirically for your specific cell type.
-
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with PBS.
-
For suspension cells, centrifuge the cells to pellet them and resuspend in PBS.
-
Add the this compound working solution to the cells and incubate for 15 to 60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS to minimize background fluorescence.
-
-
Analysis:
-
Analyze the stained cells using a fluorescence microscope, flow cytometer, or microplate reader with appropriate filters for blue fluorescence (e.g., excitation ~360 nm, emission ~449 nm).
-
Calcein AM Staining Protocol
-
Reagent Preparation:
-
Prepare a 1 to 5 mM stock solution of Calcein AM in high-quality, anhydrous DMSO.
-
Just before use, dilute the stock solution to a final working concentration of 1 to 10 µM in PBS or serum-free medium. The optimal concentration can vary between cell types and should be determined experimentally.
-
-
Cell Staining:
-
For adherent cells, aspirate the culture medium and wash once with PBS.
-
For suspension cells, pellet the cells by centrifugation and resuspend in PBS.
-
Add the Calcein AM working solution to the cells and incubate for 15 to 30 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS to remove any excess dye.
-
-
Analysis:
-
Observe and quantify the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader equipped with standard filters for green fluorescence (e.g., excitation ~494 nm, emission ~517 nm).
-
Conclusion
Both this compound and Calcein AM are robust and reliable reagents for assessing cell viability based on intracellular esterase activity and membrane integrity. The choice between them should be guided by the specific requirements of the experiment.
-
Calcein AM is a well-established and widely used reagent that provides a bright green fluorescence, making it suitable for a broad range of standard viability assays.
-
This compound offers a crucial advantage in its blue fluorescence spectrum, which makes it the preferred choice for multiplexing experiments with green fluorophores like GFP, thereby avoiding spectral overlap and enabling more complex, multi-parameter analyses.
For any application, it is essential to optimize the staining protocol for the specific cell type and experimental conditions to ensure accurate and reproducible results.
References
A Comparative Guide to Nuclear Staining: Calcein Blue AM vs. DAPI
For researchers in cellular biology, drug development, and related fields, accurate visualization of cell nuclei is a fundamental requirement. The choice of fluorescent stain is critical and depends on the specific experimental needs, such as whether the cells are live or fixed, and the required brightness and photostability of the signal. This guide provides a detailed comparison of two commonly used blue fluorescent nuclear stains: Calcein Blue AM and DAPI (4',6-diamidino-2-phenylindole).
At a Glance: Key Differences
| Feature | This compound | DAPI |
| Primary Application | Live cell viability and staining | Fixed and permeabilized cell nuclear counterstaining |
| Mechanism of Action | Enzymatic conversion by intracellular esterases in live cells | Binds to A-T rich regions of DNA |
| Cell Permeability | Readily permeable to live cells | Limited permeability in live cells, readily stains fixed/permeabilized cells |
| Cytotoxicity | Low | Higher, can affect cell viability with prolonged exposure |
Quantitative Data Comparison
A direct comparison of the photophysical properties of Calcein Blue and DAPI is essential for selecting the appropriate dye for a given imaging setup and experimental goal. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
| Parameter | Calcein Blue | DAPI |
| Excitation Maximum (nm) | ~360[1] | ~358 (bound to dsDNA)[2] |
| Emission Maximum (nm) | ~445[1] | ~461 (bound to dsDNA)[2][3] |
| Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | 16,100 | ~27,000 |
| Quantum Yield (Φ) | 0.59 | ~0.58 - 0.92 (bound to dsDNA) |
| Target | Cytoplasm of viable cells | A-T rich regions in the minor groove of DNA |
| Fixability | Not fixable | Compatible with fixation |
Mechanism of Action
The fundamental difference between this compound and DAPI lies in their mechanism of staining, which dictates their primary applications.
This compound is a cell-permeant, non-fluorescent compound. Once it crosses the membrane of a viable cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic reaction converts the molecule into the fluorescent, membrane-impermeant Calcein Blue, which is then retained in the cytoplasm of live cells. Dead or dying cells with compromised membrane integrity and inactive esterases will not retain the dye and thus will not fluoresce brightly.
DAPI is a fluorescent stain that exhibits a strong preference for binding to the minor groove of double-stranded DNA, with a higher affinity for adenine-thymine (A-T) rich regions. Its fluorescence is significantly enhanced upon binding to DNA. While it can enter live cells, its permeability is limited. Therefore, it is most commonly used for staining the nuclei of fixed and permeabilized cells.
Experimental Protocols
This compound Staining for Live Cells
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare Staining Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium or buffer (e.g., PBS).
-
Cell Preparation: Grow cells on a suitable imaging vessel (e.g., coverslips, imaging plates).
-
Staining: Remove the culture medium and wash the cells once with the serum-free medium or buffer. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with the buffer to remove excess dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for blue fluorescence (Excitation/Emission: ~360/445 nm).
DAPI Staining for Fixed Cells
This protocol is suitable for staining the nuclei of fixed and permeabilized cells for fluorescence microscopy.
-
Cell Fixation and Permeabilization: Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). After fixation, wash the cells with PBS. If required by the experimental protocol (e.g., for intracellular antibody staining), permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Prepare DAPI Staining Solution: Prepare a stock solution of DAPI in deionized water or DMF. Dilute the stock solution in PBS to a final working concentration of 1-5 µg/mL.
-
Staining: Add the DAPI staining solution to the fixed and permeabilized cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium. Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).
Conclusion: Which Stain to Choose?
The selection between this compound and DAPI is primarily dictated by the state of the cells being analyzed.
-
Choose this compound for:
-
Assessing the viability of live cells.
-
Staining the cytoplasm of live cells with a blue fluorescent marker.
-
Experiments where minimal cytotoxicity is crucial.
-
-
Choose DAPI for:
-
Nuclear counterstaining in fixed and permeabilized cells, especially in immunofluorescence experiments.
-
Applications requiring a bright and photostable nuclear stain.
-
Analysis of DNA content and nuclear morphology in fixed samples.
-
References
A Head-to-Head Comparison of Hoechst and Calcein Blue AM for Live Cell Imaging
For researchers, scientists, and drug development professionals navigating the selection of fluorescent dyes for live cell imaging, the choice between nuclear stains like Hoechst and viability indicators such as Calcein Blue AM is pivotal. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
Hoechst dyes, a family of blue fluorescent stains, are cell-permeant and bind to the minor groove of DNA, making them excellent for visualizing cell nuclei and assessing DNA content.[1][2][3][4] In contrast, this compound is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells, serving as a robust indicator of cell health and membrane integrity.[5] The fundamental difference in their mechanisms dictates their suitability for various applications in live-cell analysis.
Performance Characteristics at a Glance
| Feature | Hoechst (specifically Hoechst 33342) | This compound |
| Target | Minor groove of A-T rich regions of dsDNA | Intracellular esterases in viable cells |
| Primary Application | Nuclear counterstaining, cell cycle analysis, apoptosis detection | Cell viability and cytotoxicity assays |
| Mechanism of Fluorescence | Fluorescence increases ~30-fold upon binding to DNA | Enzymatic cleavage of the AM ester group by intracellular esterases to the fluorescent Calcein Blue |
| Excitation/Emission Maxima | ~350 nm / ~461 nm | ~360 nm / ~445 nm |
| Cell Permeability | High, especially Hoechst 33342 | High |
| Cytotoxicity | Low to moderate; can induce cell cycle perturbations, apoptosis, and is a potential mutagen | Very low at working concentrations |
| Photostability | Moderate; prolonged UV exposure can lead to photobleaching and photoconversion | Generally stable for imaging experiments |
Mechanism of Action
The distinct mechanisms by which these dyes become fluorescent are crucial to understanding their applications and limitations.
Hoechst 33342 readily crosses the cell and nuclear membranes. Once in the nucleus, it binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant increase in its fluorescence quantum yield, resulting in bright blue staining of the nucleus.
References
A Comparative Guide to Calcein Blue AM and Propidium Iodide Co-Staining for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Determining cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. The Calcein Blue AM and Propidium Iodide (PI) co-staining assay is a widely used method for distinguishing live and dead cells based on membrane integrity and intracellular enzymatic activity. This guide provides a comprehensive overview of the this compound/PI protocol, compares its performance with alternative viability assays, and presents supporting experimental data to aid in the selection of the most appropriate method for your research needs.
Principle of this compound and Propidium Iodide Co-Staining
The this compound/PI assay is a dual-color fluorescence-based method that simultaneously identifies live and dead cells.
-
This compound is a cell-permeant, non-fluorescent compound. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent molecule Calcein Blue, which emits a blue fluorescence. This process requires both enzymatic activity and an intact cell membrane to retain the dye within the cytoplasm.
-
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells. However, in dead cells with compromised membranes, PI enters the cell and binds to DNA, exhibiting a red fluorescence.
Therefore, live cells will fluoresce blue, while dead cells will fluoresce red.
Experimental Protocol: this compound and Propidium Iodide Co-staining
This protocol provides a general guideline for staining mammalian cells in suspension or adherent culture. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound solution (e.g., 1 mM in DMSO)
-
Propidium Iodide solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cell culture medium
-
Fluorescence microscope or flow cytometer with appropriate filters
Procedure for Adherent Cells:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slide).
-
Induce experimental treatment (e.g., drug exposure).
-
Prepare a fresh staining solution by diluting this compound to a final concentration of 1-5 µM and Propidium Iodide to 1-10 µM in PBS or culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Image the cells directly without washing using a fluorescence microscope with DAPI (for Calcein Blue) and TRITC/Texas Red (for PI) filter sets.
Procedure for Suspension Cells:
-
Following experimental treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in PBS or culture medium.
-
Add the staining solution at the recommended final concentrations.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry or fluorescence microscopy. For microscopy, cells can be mounted on a slide.
Performance Comparison of Viability Assays
The selection of a cell viability assay depends on several factors, including the cell type, experimental question, and available instrumentation. Below is a comparison of this compound/PI with other common viability assays.
| Assay Principle | Assay Name/Dye | Live Cell Signal | Dead Cell Signal | Advantages | Disadvantages |
| Membrane Integrity & Esterase Activity | This compound / PI | Blue Fluorescence | Red Fluorescence | Simple, rapid protocol; Distinguishes live and dead populations simultaneously. | Calcein AM is not fixable; Signal can be pH-sensitive. |
| Calcein AM / Ethidium Homodimer-1 (EthD-1) | Green Fluorescence | Red Fluorescence | Widely used; Good spectral separation. | Not fixable. | |
| Membrane Integrity | 7-Aminoactinomycin D (7-AAD) | No Signal | Red Fluorescence | Can be used in combination with other fluorophores excited at 488 nm due to a large Stokes shift. | Not compatible with fixation and permeabilization.[1] |
| SYTOX Dyes (e.g., Green, Red) | No Signal | Green/Red Fluorescence | High affinity for nucleic acids; Bright signals. | Not fixable. | |
| Amine-Reactive Dyes (Fixable) | Zombie Dyes™, LIVE/DEAD™ Fixable Dyes | Low Fluorescence | High Fluorescence | Covalently binds to amines, allowing for fixation and permeabilization; Wide range of colors available.[2] | Staining protocol may require more optimization.[2] |
| Metabolic Activity | MTT, XTT, WST-1 | Colorimetric (Formazan) | No Signal | Inexpensive; High-throughput compatible. | Indirect measure of viability; Can be toxic to cells. |
| Resazurin (alamarBlue™) | Fluorescent (Resorufin) | No Signal | Non-toxic; Can be used for kinetic studies. | Signal can be influenced by changes in cellular metabolism not related to viability. | |
| ATP Content | Luciferase-based assays (e.g., CellTiter-Glo®) | Luminescence | No Signal | Very sensitive. | Lytic assay; Requires a luminometer. |
Quantitative Performance Data
Obtaining direct, side-by-side quantitative comparisons of various viability dyes across different platforms can be challenging. The following table summarizes available data and qualitative assessments of key performance parameters.
| Parameter | This compound / PI | Alternative Dyes | Comments |
| Signal-to-Noise Ratio | Generally high due to the low fluorescence of the unbound dyes. | LDH Assay: Reported to have lower signal-to-noise ratios and higher variability compared to fluorescent assays like Alamar Blue and CFDA-AM.[3] Calcein AM/EthD-1: The LIVE/DEAD Viability/Cytotoxicity Kit is noted for its high sensitivity and low background levels. | Signal-to-noise is crucial for distinguishing true signal from background fluorescence. |
| Photostability | Photostability is generally considered good for short-term imaging. | Alexa Fluor™ Dyes: Generally exhibit superior photostability compared to traditional dyes like FITC. NBD: Generally exhibits poor photostability. | High photostability is critical for time-lapse imaging and experiments requiring prolonged light exposure. |
| Cytotoxicity | Calcein AM is known for its low cytotoxicity, making it suitable for live-cell imaging. | Hoechst and DAPI: While less cytotoxic than intercalating dyes, they bind DNA in living cells and are potentially hazardous. Trypan Blue: Can be toxic to cells with prolonged exposure. | Low cytotoxicity is essential for assays that monitor cell health over time. Specific LC50 values for the dyes themselves are not always readily available and can be cell-type dependent. For example, in one study, the LC50 for Triton X-100 in coral cells was 0.46 µg/mL, for TiO2 NPs it was 6.21 µg/mL, and for insulin it was 33.9 µg/mL, as determined by a Hoechst 33342 and SYTOX orange assay. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of the this compound/PI assay and the general experimental workflow.
Caption: Mechanism of this compound and Propidium Iodide Staining.
Caption: Experimental Workflow for this compound/PI Co-staining.
Conclusion
The this compound and Propidium Iodide co-staining assay is a robust and straightforward method for the simultaneous determination of live and dead cells. Its primary advantages are its simplicity and speed. However, for experiments requiring cell fixation and permeabilization for subsequent intracellular staining, amine-reactive fixable viability dyes are a superior choice. For high-throughput screening where cost is a major consideration, metabolic assays like MTT or resazurin may be more suitable, although they provide an indirect measure of viability. Ultimately, the optimal choice of a cell viability assay depends on a careful consideration of the specific experimental needs, cell type, and available resources. This guide provides the necessary information to make an informed decision for your research.
References
- 1. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | AAT Bioquest [aatbio.com]
- 2. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 3. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blue Fluorescent Viability Dyes: Calcein Blue AM and Alternatives
In the landscape of cell health analysis, fluorescent viability dyes are indispensable tools for researchers in fields ranging from basic cell biology to high-throughput drug screening. Among these, blue fluorescent dyes offer a valuable spectral window, particularly for multiplexing with common green (e.g., GFP) and red fluorescent probes. This guide provides an objective comparison of Calcein Blue AM with other prevalent blue fluorescent viability dyes, focusing on their performance, experimental protocols, and underlying mechanisms.
Mechanism of Action: A Tale of Two Strategies
Blue fluorescent viability dyes primarily operate through two distinct mechanisms: enzymatic conversion in live cells or membrane exclusion in dead or dying cells.
1. Enzymatic Activation in Live Cells (this compound): this compound is a non-fluorescent, cell-permeant compound. Once it crosses the membrane of a viable cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups. This conversion traps the now fluorescent and membrane-impermeant Calcein Blue molecule within the cytoplasm. Dead cells, with compromised membrane integrity and diminished esterase activity, are unable to effectively convert and retain the dye, thus remaining non-fluorescent.[1]
2. Membrane Exclusion & DNA Intercalation (Hoechst 33342 & DAPI): Hoechst 33342 and DAPI (4',6-diamidino-2-phenylindole) are nuclear stains that bind to the minor groove of DNA, primarily at AT-rich regions.[2][3][4] In their unbound state, their fluorescence is minimal. Upon binding to DNA, their quantum yield increases significantly, resulting in bright blue fluorescence.[2] While both can permeate cell membranes to some extent, Hoechst 33342 is generally more permeable to the membranes of live cells than DAPI. DAPI, conversely, is more readily taken up by cells with compromised membranes, making it a common marker for dead or fixed cells. At high concentrations, DAPI can also stain live cells.
Performance Comparison
The choice of a viability dye hinges on several key performance indicators. The following tables summarize the spectral properties and performance characteristics of this compound, Hoechst 33342, and DAPI.
Table 1: Spectral Properties of Blue Fluorescent Viability Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Calcein Blue | ~360 | ~445 | 16,100 | 0.59 |
| Hoechst 33342 | ~350 (bound to DNA) | ~461 (bound to DNA) | 47,000 | ~0.4-0.6 (bound to DNA) |
| DAPI | ~359 (bound to DNA) | ~457 (bound to DNA) | 27,000 | ~0.6-0.92 (bound to DNA) |
Table 2: Performance Characteristics of Blue Fluorescent Viability Dyes
| Characteristic | This compound | Hoechst 33342 | DAPI |
| Primary Target | Live Cells | Live and Dead Cells (Nuclear) | Primarily Dead/Fixed Cells (Nuclear) |
| Mechanism | Enzymatic conversion by intracellular esterases | DNA minor groove binding | DNA minor groove binding |
| Cell Permeability (Live Cells) | High | High | Low to Moderate (concentration dependent) |
| Cytotoxicity | Low at optimal concentrations, can be toxic at higher concentrations. | More toxic than DAPI; can affect cell proliferation. | Less toxic than Hoechst 33342 in some cell lines. |
| Fixability | No | Yes | Yes |
| Photostability | Good | Moderate | Moderate to Good |
| Signal Retention | Good, but can be actively effluxed by some cell types. | Good | Good |
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for using this compound, Hoechst 33342, and DAPI for cell viability assessment. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be empirically determined.
Protocol 1: Live Cell Staining with this compound
Materials:
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Black-walled, clear-bottom microplates (for fluorescence plate reader or microscopy) or flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For adherent cells, seed cells in a microplate and culture until they reach the desired confluency.
-
For suspension cells, pellet the cells by centrifugation and resuspend in fresh culture medium at the desired density.
-
-
Preparation of Staining Solution:
-
Prepare a working solution of this compound at a final concentration of 1-10 µM in HBSS or serum-free medium. It is recommended to test a range of concentrations to find the optimal one for your cell type.
-
-
Staining:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with HBSS. Add the this compound working solution to each well.
-
For suspension cells, add the this compound working solution directly to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, the staining solution can be removed, and the cells washed once with HBSS.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a DAPI filter set.
-
Flow Cytometry: Analyze the cells using a 350 nm or 405 nm laser for excitation and a 450/40 nm filter for emission (e.g., Pacific Blue channel).
-
Microplate Reader: Measure fluorescence with excitation at ~360 nm and emission at ~450 nm.
-
Protocol 2: Live Cell Nuclear Staining with Hoechst 33342
Materials:
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture adherent or suspension cells as described in Protocol 1.
-
-
Preparation of Staining Solution:
-
Dilute the Hoechst 33342 stock solution to a final working concentration of 0.5-5 µM in PBS or complete cell culture medium.
-
-
Staining:
-
Add the Hoechst 33342 working solution to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
Washing (Optional):
-
The cells can be imaged directly in the staining solution. Alternatively, for reduced background, remove the staining solution and wash the cells 2-3 times with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a DAPI filter set.
-
Flow Cytometry: Analyze using UV excitation and blue emission filters.
-
Protocol 3: Dead Cell Staining with DAPI
Materials:
-
DAPI stock solution (e.g., 5 mg/mL in water or DMF)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as required for your experiment. Resuspend in PBS.
-
-
Preparation of Staining Solution:
-
Dilute the DAPI stock solution to a final working concentration of approximately 1 µg/mL for fixed cells or higher concentrations (e.g., 10 µg/mL) for live/dead discrimination in some applications.
-
-
Staining:
-
Add the DAPI working solution to the cell suspension.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing:
-
For microscopy, cells can be washed with PBS to remove unbound dye. For flow cytometry, washing is often not necessary.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the cells and visualize using a DAPI filter set.
-
Flow Cytometry: Analyze using UV or violet laser excitation and a blue emission filter (e.g., 450/50 nm).
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams visualize the signaling pathway of this compound activation and a general experimental workflow for viability staining.
Conclusion
The selection of an appropriate blue fluorescent viability dye is contingent upon the specific experimental requirements. This compound is an excellent choice for identifying live cells based on enzymatic activity and is particularly useful in applications where nuclear morphology is not the primary interest. Hoechst 33342 serves as a robust nuclear counterstain for both live and fixed cells, though its potential cytotoxicity should be considered for long-term studies. DAPI is a reliable and cost-effective stain for identifying dead or fixed cells, with lower permeability in live cells compared to Hoechst 33342. By understanding the distinct mechanisms and performance characteristics of these dyes, researchers can make informed decisions to ensure the accuracy and reliability of their cell viability assessments.
References
A Comparative Guide to Using Calcein Blue AM with GFP-Expressing Cells: Minimizing Spectral Overlap for Accurate Live-Cell Analysis
For researchers, scientists, and drug development professionals, the simultaneous use of multiple fluorescent probes is a powerful technique for dissecting complex cellular processes. However, spectral overlap between fluorophores can lead to inaccurate data and misinterpretation of results. This guide provides a comprehensive comparison of Calcein Blue AM and Green Fluorescent Protein (GFP), offering experimental data and protocols to help you navigate their spectral compatibility.
This compound is a cell-permeant dye used to assess cell viability. Upon entering a live cell, it is cleaved by intracellular esterases to produce the fluorescent molecule Calcein Blue. Green Fluorescent Protein (GFP) and its variants are widely used as genetically encoded reporters of gene expression and protein localization. While the green-emitting Calcein AM is known to have significant spectral overlap with GFP, this compound is often recommended as a viable alternative. This guide delves into the specifics of this recommendation, providing the data needed to optimize your multicolor imaging experiments.
Spectral Properties: A Head-to-Head Comparison
Understanding the excitation and emission spectra of your chosen fluorophores is the first step in assessing potential overlap. The table below summarizes the key spectral characteristics of Calcein Blue and various common GFP variants.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| Calcein Blue | ~360[1][2] | ~449[1] | After cleavage of AM ester. Other reported values include Ex/Em of 354/441 nm[3] and 359/446 nm[4]. |
| Wild-Type GFP (wtGFP) | 395 (major), 475 (minor) | 509 | The major excitation peak is in the UV range. |
| Enhanced GFP (EGFP) | ~488 | 509 | A red-shifted variant with a single excitation peak. |
| Emerald GFP | 489 | 508 | |
| Blue Fluorescent Protein (EBFP) | ~380 | ~460 | A blue-emitting mutant. |
As the data indicates, the emission of Calcein Blue (peaking around 449 nm) is reasonably well-separated from the primary emission of green fluorescent proteins like wtGFP and EGFP (peaking at 509 nm). However, there is a potential for overlap between the emission of Calcein Blue and the emission of blue-emitting GFP variants like EBFP. Furthermore, the excitation of wtGFP's major peak (395 nm) is close to the excitation of Calcein Blue (around 360 nm), which could lead to simultaneous excitation and potential bleed-through.
Experimental Workflow for Assessing Spectral Overlap
To empirically determine the degree of spectral overlap in your specific experimental setup, a systematic approach is necessary. The following protocol outlines a method for quantifying spectral bleed-through using fluorescence microscopy.
Detailed Experimental Protocol
Objective: To quantify the spectral bleed-through between this compound and a specific GFP variant.
Materials:
-
Cells of interest
-
Plasmid encoding the GFP variant of interest
-
Transfection reagent
-
This compound (dissolved in anhydrous DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope with appropriate filter sets for Calcein Blue (e.g., DAPI/blue channel) and GFP (e.g., FITC/green channel)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Cell Culture and Staining:
-
Culture your cells of interest to the desired confluency.
-
Transfect one population of cells with the GFP-encoding plasmid according to the manufacturer's protocol. Allow for sufficient time for GFP expression.
-
Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in PBS or culture medium to a final working concentration (typically 1-5 µM).
-
Incubate a non-transfected population of cells with the this compound working solution for 15-30 minutes at 37°C.
-
Wash the this compound-stained cells twice with warm PBS or buffer to remove excess dye.
-
-
Fluorescence Microscopy:
-
GFP Bleed-through into the Blue Channel:
-
Place the GFP-expressing cells on the microscope.
-
Using the GFP filter set (e.g., 488 nm excitation), acquire an image and confirm GFP expression.
-
Without moving the field of view, switch to the Calcein Blue filter set (e.g., 360 nm excitation) and acquire an image.
-
-
Calcein Blue Bleed-through into the Green Channel:
-
Place the this compound-stained cells on the microscope.
-
Using the Calcein Blue filter set, acquire an image to confirm staining.
-
Without moving the field of view, switch to the GFP filter set and acquire an image.
-
-
Control:
-
Image unstained, non-transfected cells using both filter sets to determine background fluorescence.
-
-
-
Image Analysis:
-
Open the acquired images in your image analysis software.
-
For the GFP-expressing cells, measure the mean fluorescence intensity in both the green and blue channels. Subtract the background fluorescence from the control cells.
-
For the Calcein Blue-stained cells, measure the mean fluorescence intensity in both the blue and green channels. Subtract the background fluorescence.
-
Calculate the percentage of bleed-through:
-
GFP bleed-through (%) = (Mean intensity in blue channel for GFP cells / Mean intensity in green channel for GFP cells) * 100
-
Calcein Blue bleed-through (%) = (Mean intensity in green channel for Calcein Blue cells / Mean intensity in blue channel for Calcein Blue cells) * 100
-
-
Interpreting the Results:
A low percentage of bleed-through (typically <5-10%) may be acceptable for qualitative analysis. For quantitative studies, especially if the expression levels of GFP and the intensity of Calcein Blue staining are significantly different, spectral unmixing or compensation techniques may be required.
Logical Pathway for Decision Making
The following diagram illustrates the decision-making process when considering the use of this compound with GFP.
By following the guidelines and experimental protocols outlined in this guide, researchers can confidently use this compound in conjunction with GFP-expressing cells, ensuring the generation of accurate and reliable data for their live-cell imaging studies.
References
A Researcher's Guide to Combining Calcein Blue AM with Annexin V Assays for Robust Apoptosis Detection
In the intricate landscape of cellular analysis, the simultaneous assessment of cell viability and apoptosis is crucial for researchers in fields ranging from basic science to drug development. This guide provides a comprehensive comparison of using Calcein Blue AM as a viability dye in conjunction with Annexin V-based apoptosis assays. We will delve into the underlying principles, present a comparative analysis with alternative dyes, offer a detailed experimental protocol, and visualize the key processes involved.
Understanding the Core Principles: Viability and Apoptosis
This compound: A Marker of Live Cells
This compound is a cell-permeant dye that serves as an excellent indicator of cell viability.[1][2] Once it crosses the intact membrane of a living cell, intracellular esterases cleave the acetoxymethyl (AM) ester group. This conversion transforms the non-fluorescent this compound into the highly fluorescent, membrane-impermeant Calcein Blue.[1] This fluorescent molecule is then retained within the cytoplasm, emitting a blue signal and effectively marking the cell as viable. This mechanism relies on two key features of healthy cells: an active intracellular metabolism (esterase activity) and an intact cell membrane to retain the dye.[1][2]
Annexin V: A Probe for Early Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process characterized by a series of morphological and biochemical changes. One of the earliest and most well-defined events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC, PE, or APC), researchers can label and identify early apoptotic cells where PS is exposed on the cell surface.
Comparing Viability Dyes for Annexin V Assays
The choice of viability dye to be used with an Annexin V assay is critical to ensure minimal spectral overlap and accurate data interpretation. This compound offers a distinct advantage due to its emission in the blue spectrum. Below is a comparison of this compound with other common viability dyes.
| Feature | This compound | Propidium Iodide (PI) | 7-AAD | DAPI |
| Mechanism of Action | Cleaved by esterases in live cells, retained in cytoplasm | Intercalates with DNA in membrane-compromised cells | Intercalates with DNA in membrane-compromised cells | Binds to AT-rich regions of DNA in membrane-compromised cells |
| Excitation (nm) | ~360 | ~488, 535 | ~546 | ~358 |
| Emission (nm) | ~449 | ~617 | ~647 | ~461 |
| Target Cell Population | Live cells | Dead cells | Dead cells | Dead cells |
| Fixable? | No | No | No | No |
| Spectral Overlap with Annexin V-FITC (Em: ~525 nm) | Low | Moderate (compensation required) | Low | Low |
| Spectral Overlap with Annexin V-PE (Em: ~578 nm) | Low | High (compensation required) | Moderate (compensation required) | Low |
Experimental Protocol: Combined this compound and Annexin V Staining
This protocol outlines the steps for the simultaneous staining of cells with this compound and a fluorophore-conjugated Annexin V for analysis by flow cytometry.
Materials:
-
This compound solution
-
Fluorophore-conjugated Annexin V (e.g., Annexin V-FITC)
-
10X Annexin V Binding Buffer (containing CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Test cells (adherent or suspension)
-
Apoptosis-inducing agent (for positive control)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using a suitable method. Remember to include both untreated (negative) and positive control samples.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Staining:
-
Add this compound to the cell suspension at a final concentration of 1-5 µM (the optimal concentration should be determined for your specific cell type).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Annexin V Staining:
-
Add the fluorophore-conjugated Annexin V to the cell suspension according to the manufacturer's instructions (typically 5 µL per 100 µL of cell suspension).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate gates and compensation based on your single-stain and unstained controls.
-
Live cells will be this compound positive and Annexin V negative.
-
Early apoptotic cells will be this compound positive and Annexin V positive.
-
Late apoptotic/necrotic cells will be this compound negative and Annexin V positive.
-
Visualizing the Processes
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for co-staining with this compound and Annexin V.
Caption: Signaling pathway of apoptosis and mechanism of probe action.
Conclusion
The combination of this compound and Annexin V provides a robust and reliable method for the simultaneous assessment of cell viability and early apoptosis. This compound's spectral properties make it an excellent choice to minimize spectral overlap with commonly used Annexin V conjugates, thereby simplifying experimental setup and data analysis. By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently and accurately distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations, leading to more precise and insightful experimental outcomes.
References
Safety Operating Guide
Personal protective equipment for handling Calcein Blue AM
Essential Safety and Handling of Calcein Blue AM
For researchers, scientists, and drug development professionals, ensuring safe and effective laboratory practices is paramount. This guide provides essential safety, handling, and disposal information for this compound, a cell-permeant dye used to determine cell viability.
Personal Protective Equipment (PPE) and Safety Precautions
While one Safety Data Sheet (SDS) classifies this compound as not a dangerous substance under the Globally Harmonized System (GHS), another indicates it may cause skin, eye, and respiratory irritation.[1] The hazards of the material have not been fully investigated, so it is crucial to handle it with caution.[2]
Minimum Required PPE:
-
Eye Protection: Tight-sealing safety goggles or safety glasses with side-shields are required.[1][3]
-
Hand Protection: Wear protective gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In powder form, a dust mask (e.g., N95 type) should be used.
General Safety Practices:
-
Work in a well-ventilated area to avoid inhaling dust or vapors.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. If irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area immediately with soap and copious amounts of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical advice.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting and seek medical advice.
Operational Plans: Handling and Storage
This compound is sensitive to light and moisture. Proper storage and handling are critical to maintain its efficacy.
Storage:
-
Powder: Store the lyophilized powder desiccated and protected from light at -20°C or -80°C.
-
Stock Solution: After reconstituting in anhydrous DMSO, store the stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles. Discard aliquots after 6 months.
Preparation of Solutions:
-
Stock Solution: Prepare a 2 to 5 mM stock solution by dissolving the this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Working Solution: Aqueous working solutions are susceptible to hydrolysis and should be prepared immediately before use. Dilute the stock solution to a final working concentration of 1 to 10 µM in a buffer of your choice, such as Hanks and Hepes buffer. For many cell lines, a final concentration of 4 to 5 µM is recommended.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Storage Temperature (Powder) | -20 to -80 | °C | Desiccated and protected from light. |
| Storage Temperature (Stock Solution) | -20 | °C | Store in single-use aliquots. |
| Stock Solution Concentration | 2 - 5 | mM | In anhydrous DMSO. |
| Working Solution Concentration | 1 - 10 | µM | In a suitable buffer. |
| Incubation Time | 30 - 60 | minutes | At 37°C, protected from light. |
Experimental Protocol: Cell Staining
This protocol outlines a general procedure for staining cells with this compound. The exact concentrations and incubation times may need to be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Prepare cells for imaging. For adherent cells, they can be stained in situ on coverslips. For suspension cells, centrifuge the cell suspension and resuspend in a serum-free buffer.
-
Wash Cells: Remove the cell culture medium and wash the cells once with a serum-free buffer to remove any residual esterase activity from the serum.
-
Add Working Solution: Add the freshly prepared this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C, protected from light.
-
Remove Excess Dye: Replace the dye working solution with a fresh buffer to remove any excess probes. Wash the cells twice.
-
Imaging: Measure the fluorescence intensity using a fluorescence microscope (DAPI filter set), flow cytometer (450/40 nm filter, Pacific Blue channel), or a fluorescence microplate reader (Ex/Em = 360/450 nm).
Disposal Plan
All waste materials should be collected and disposed of in accordance with local, state, and federal regulations. For small quantities of the dye solution, if permitted by your institution's regulations, it can be absorbed onto a paper towel and incinerated along with other laboratory waste like plastic tubes.
Workflow Diagrams
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
